Deshydroxyethoxy Ticagrelor-d7
Description
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Properties
Molecular Formula |
C21H24F2N6O3S |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol |
InChI |
InChI=1S/C21H24F2N6O3S/c1-2-5-33-21-25-19(24-13-7-10(13)9-3-4-11(22)12(23)6-9)16-20(26-21)29(28-27-16)14-8-15(30)18(32)17(14)31/h3-4,6,10,13-15,17-18,30-32H,2,5,7-8H2,1H3,(H,24,25,26)/t10-,13+,14+,15-,17-,18+/m0/s1/i1D3,2D2,5D2 |
InChI Key |
XYLIQTKEYHWYGG-KBABNUDRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)O)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)O)NC4CC4C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Deshydroxyethoxy Ticagrelor-d7 for Researchers, Scientists, and Drug Development Professionals
Introduction
Deshydroxyethoxy Ticagrelor-d7 is a stable, isotopically labeled form of Deshydroxyethoxy Ticagrelor (B1683153), the major active metabolite of the antiplatelet drug Ticagrelor.[1][2][3][4] Also known as AR-C124910XX-d7, this deuterated analog serves as an indispensable internal standard for the quantitative analysis of Ticagrelor and its metabolites in complex biological matrices.[2][3][5] Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is critical for accurate pharmacokinetic and drug metabolism studies, ensuring the reliability of bioanalytical data.[1][2][5]
Chemical and Physical Properties
This compound is a white to off-white solid.[6] The incorporation of seven deuterium (B1214612) atoms on the propylthio side chain results in a higher molecular weight compared to its non-labeled counterpart, which allows for its differentiation in mass spectrometric analysis.[6][7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Synonyms | AR-C124910XX-d7, (1S,2R,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl) amino)-5-((propyl-d7)thio)-3H-[1][2][8]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol | [6][7] |
| Molecular Formula | C₂₁H₁₇D₇F₂N₆O₃S | [6] |
| Molecular Weight | 485.56 g/mol | [6] |
| Exact Mass | 485.20380337 Da | [7] |
| Appearance | White To Off-White Solid | [6] |
| Unlabeled CAS Number | 220347-05-7 |
Metabolic Pathway of Ticagrelor
Ticagrelor is a direct-acting P2Y12 receptor antagonist that does not require metabolic activation to exert its antiplatelet effect.[9][10][11] However, it is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form its active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX).[9][10][12] This metabolite is equipotent to the parent drug. The metabolic pathway involves the O-deethylation of the hydroxyethoxy side chain of Ticagrelor.
References
- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice [mdpi.com]
- 3. Deshydroxyethoxy Ticagrelor | Ticagrelor Impurity & Metabolite [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. wjpsonline.com [wjpsonline.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C21H24F2N6O3S | CID 76974349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 10. google.com [google.com]
- 11. Pharmacokinetics and pharmacodynamics of ticagrelor in the treatment of cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Deshydroxyethoxy Ticagrelor-d7 chemical structure and properties
An In-depth Technical Guide to Deshydroxyethoxy Ticagrelor-d7
Introduction
This compound is the stable isotope-labeled form of Deshydroxyethoxy Ticagrelor, the only active metabolite of the antiplatelet drug, Ticagrelor.[1][2] Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[3][4] The parent drug, Ticagrelor, does not require metabolic activation to exert its therapeutic effect.[1]
The "-d7" designation signifies that seven hydrogen atoms on the propylthio side chain have been replaced with deuterium. This isotopic labeling makes this compound an ideal internal standard for bioanalytical studies.[2][5] Its near-identical chemical and physical properties to the endogenous metabolite, combined with its distinct mass, allow for precise quantification in complex biological matrices using mass spectrometry-based methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This guide provides a comprehensive overview of its chemical structure, properties, and application for researchers and drug development professionals.
Chemical Structure and Properties
This compound, also known by its synonym AR-C 124910XX-d7, is structurally analogous to the active metabolite of Ticagrelor, with the key difference being the isotopic labeling of the propyl group.[6][7]
Chemical Identity
| Identifier | Value |
| IUPAC Name | (1S,2R,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2,3-triol[6] |
| Synonyms | AR-C 124910XX-d7[6][7][8][9] |
| CAS Number | 220347-05-7 (Unlabeled)[7][8][10] |
| Molecular Formula | C₂₁H₁₇D₇F₂N₆O₃S[7][8][10][11][12] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 485.56 g/mol [7][8][9][10][11] |
| Exact Mass | 485.20380337 Da[6] |
| Appearance | White to Off-White Solid[10] |
| Purity | >95% (as determined by HPLC)[8] |
| Isotopic Enrichment | >95%[8] |
| Storage Conditions | -20°C or 2-8°C in a well-closed container[8][12] |
Metabolic Context and Relationship
Ticagrelor is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) enzymes, to form its active metabolite, AR-C124910XX (Deshydroxyethoxy Ticagrelor).[1][13] This metabolite is pharmacologically active, exhibiting antiplatelet effects comparable to the parent drug.[1] this compound is the synthetically produced, deuterated version of this natural metabolite, designed for use as an analytical standard.
Mechanism of Action of Parent Compound
Both Ticagrelor and its active metabolite, Deshydroxyethoxy Ticagrelor, exert their antiplatelet effect by acting as reversible, allosteric antagonists of the P2Y12 receptor on platelets.[4] Adenosine diphosphate (B83284) (ADP) binding to this receptor is a critical step in platelet activation and aggregation. By blocking the receptor, Ticagrelor and its metabolite prevent the conformational change that leads to thrombus formation.
Experimental Protocols and Analytical Use
This compound is exclusively used as an internal standard in quantitative bioanalysis to determine the concentration of Ticagrelor and its active metabolite in biological samples, most commonly plasma.
Representative Bioanalytical Workflow (LC-MS/MS)
The protocol below is a representative example of a workflow for the quantification of Ticagrelor and its metabolites in human plasma.
-
Sample Preparation :
-
Thaw human plasma samples and vortex.
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of this compound solution (the internal standard) at a known concentration.
-
Vortex briefly to mix.
-
-
Protein Precipitation/Extraction :
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis :
-
Inject a small volume (e.g., 5-10 µL) of the supernatant onto a reverse-phase HPLC column (e.g., C18).
-
Elute the analytes using a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the parent drug, its metabolite, and the d7-labeled internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis :
-
Calculate the peak area ratio of the analyte to the internal standard (this compound).
-
Determine the concentration of the analyte in the unknown samples by comparing this ratio to a standard curve generated from samples with known concentrations.
-
Conclusion
This compound is an indispensable tool for pharmaceutical research, particularly in the fields of pharmacokinetics and bioequivalence. Its use as an internal standard ensures the accuracy, precision, and reliability of analytical methods designed to quantify Ticagrelor and its active metabolite. This technical guide provides the core chemical, metabolic, and analytical information required by scientists working with this critical reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 5. Deshydroxyethoxy Ticagrelor | Ticagrelor Impurity & Metabolite [benchchem.com]
- 6. This compound | C21H24F2N6O3S | CID 76974349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. sussex-research.com [sussex-research.com]
- 9. Deshydroxyethoxy Ticagrelor D7 [artisbiotech.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Characterization of Deshydroxyethoxy Ticagrelor-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and characterization of Deshydroxyethoxy Ticagrelor-d7, a deuterated analog of a major active metabolite of the antiplatelet drug Ticagrelor (B1683153). This isotopically labeled compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative bioanalysis.
Introduction
Deshydroxyethoxy Ticagrelor, also known as AR-C124910XX, is the primary active metabolite of Ticagrelor.[1][2] It is formed in vivo through O-deethylation of the parent drug.[2] The deuterated version, this compound, is utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accurate quantification of Ticagrelor and its metabolite in biological matrices.[3] The stable isotope label minimizes variability during sample preparation and analysis. This guide outlines a proposed synthetic pathway and details the characterization methods for this important research compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇D₇F₂N₆O₃S | [4][5][6][7] |
| Molecular Weight | 485.56 g/mol | [4][6][7][8] |
| Appearance | White to Off-White Solid | [4] |
| Purity (by HPLC) | >95% | [8] |
| Isotopic Enrichment | >95% | [8] |
| Storage Conditions | -20°C | [8] |
Proposed Synthesis
A potential precursor for this synthesis is the chlorinated intermediate, 2-(((3aR,4S,6R,6aS)-6-(7-chloro-5-(propylthio)-3H-[1][3][4]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][4]dioxol-4-yl)oxy)ethanol, which is a known intermediate in Ticagrelor synthesis.[6] The synthesis of this compound would likely involve the substitution of the chloro group with a deuterated propanethiol, followed by deprotection of the diol.
A proposed synthetic workflow is illustrated in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Nucleophilic Substitution
-
To a solution of the chlorinated Ticagrelor intermediate in a suitable aprotic solvent (e.g., acetonitrile), add propanethiol-d7 and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the deuterated intermediate.
Step 2: Deprotection
-
Dissolve the purified intermediate from Step 1 in a mixture of a suitable organic solvent (e.g., methanol) and aqueous acid (e.g., hydrochloric acid).
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by preparative high-performance liquid chromatography (HPLC) to obtain this compound of high purity.
Characterization
The identity and purity of the synthesized this compound are confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Purity is typically assessed by reverse-phase HPLC. A summary of typical HPLC conditions is provided in Table 2.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.2 µm)[1] |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid[1] |
| Flow Rate | 0.5 mL/min[9] |
| Detection | UV at 254 nm |
| Expected Purity | >95%[8] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the target compound. The d7-label will result in a 7-unit mass shift compared to the unlabeled analog.
The characterization workflow is depicted in the following diagram:
References
- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. | Semantic Scholar [semanticscholar.org]
- 4. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medkoo.com [medkoo.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Deshydroxyethoxy Ticagrelor-d7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Deshydroxyethoxy Ticagrelor-d7, a deuterated analog of a key active metabolite of the antiplatelet drug Ticagrelor. This document outlines its chemical properties, provides a detailed analytical methodology for its quantification, and illustrates its metabolic context.
Certificate of Analysis: Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, compiled from various certificates of analysis and product information sheets.
Table 1: General Properties
| Property | Value |
| Chemical Name | (1S,2R,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[1][2]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol |
| Synonyms | AR-C 124910XX-d7 |
| Molecular Formula | C₂₁H₁₇D₇F₂N₆O₃S |
| Molecular Weight | 485.56 g/mol |
| Appearance | White to Off-White Solid |
| Storage Conditions | 2-8 °C in a well-closed container |
Table 2: Analytical Data
| Test | Specification |
| Chromatographic Purity (by HPLC) | >95% |
| Isotopic Enrichment | >95% |
| ¹H-NMR | Conforms to structure |
| Mass Spectrometry | Conforms to structure |
| Solubility | Soluble in DMSO, Methanol |
Experimental Protocols
This compound is primarily used as an internal standard in pharmacokinetic and metabolic studies of Ticagrelor. The following is a representative experimental protocol for the quantification of Deshydroxyethoxy Ticagrelor using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a common application for its deuterated analog.
Quantification of Deshydroxyethoxy Ticagrelor in Human Plasma using HPLC-MS/MS
This method outlines the simultaneous quantification of Ticagrelor and its active metabolite, Deshydroxyethoxy Ticagrelor, where this compound would be used as an internal standard.
2.1.1. Materials and Reagents
-
Reference standards of Ticagrelor and Deshydroxyethoxy Ticagrelor
-
Internal Standard: this compound
-
Human plasma (with K₂-EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2.1.2. Instrumentation
-
HPLC system with a binary pump and autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
2.1.3. Chromatographic Conditions
-
Column: Eclipse XDB-C8, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient: Binary
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Run Time: Approximately 3.0 minutes
2.1.4. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ticagrelor: (Specific parent and product ions)
-
Deshydroxyethoxy Ticagrelor: (Specific parent and product ions)
-
This compound: (Specific parent and product ions, shifted due to deuteration)
-
2.1.5. Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
2.1.6. Method Validation The method should be validated according to ICH guidelines for bioanalytical method validation, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Mandatory Visualizations
Metabolic Pathway of Ticagrelor
Ticagrelor is a direct-acting P2Y12 receptor antagonist that does not require metabolic activation to exert its antiplatelet effect. However, it is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form an active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX). This metabolite is also a potent P2Y12 receptor antagonist and contributes to the overall antiplatelet activity of the drug.
Experimental Workflow for Plasma Analysis
The following diagram illustrates the key steps in the experimental workflow for the quantification of Deshydroxyethoxy Ticagrelor in a plasma sample using an internal standard.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Deshydroxyethoxy Ticagrelor-d7
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Deshydroxyethoxy Ticagrelor-d7, a key internal standard in the bioanalysis of the antiplatelet agent Ticagrelor (B1683153). This document details the experimental protocols for its analysis and presents quantitative data and logical workflows in a clear, structured format to aid researchers in drug metabolism, pharmacokinetics, and clinical trial sample analysis.
Introduction
Deshydroxyethoxy Ticagrelor, also known as AR-C124910XX, is the major active metabolite of Ticagrelor. Accurate quantification of both the parent drug and its active metabolite is crucial for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards, such as this compound, are essential for robust and reliable bioanalytical methods, compensating for variability in sample preparation and instrument response. Understanding the mass spectrometric behavior of this internal standard is fundamental to developing and validating such assays.
Mass Spectrometry Fragmentation Pattern
This compound is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in the negative ion mode. The deuterium (B1214612) atoms are located on the propylthio side chain.
Precursor Ion: The deprotonated molecule [M-H]⁻ of this compound has a monoisotopic mass of approximately 485.2 g/mol , giving rise to a precursor ion at m/z 484.2 .
Based on the known fragmentation of Deshydroxyethoxy Ticagrelor (AR-C124910XX)[1], the expected major product ions for the d7 analog are detailed in the table below.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure/Description | Expected Product Ion (m/z) for d7-analog |
| 484.2 | [M-H - C3H7S-d7]⁻ | Loss of the deuterated propylthio group | 361.1 |
| 484.2 | [Cyclopentanetriol moiety]⁻ | Fragment containing the cyclopentanetriol portion | 153.1 |
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound in Negative ESI Mode.
The most abundant and commonly utilized fragmentation for quantification is the transition from m/z 484.2 to m/z 361.1 [2]. This transition is highly specific and provides excellent sensitivity for the detection of this compound in complex biological matrices.
Experimental Protocols
The following section outlines a typical experimental protocol for the analysis of this compound in human plasma, compiled from various validated LC-MS/MS methods[1][2].
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is ramped up to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Ion Source Temperature: 500 - 550°C.
-
Ion Spray Voltage: -4500 V.
-
Curtain Gas: 20 - 30 psi.
-
Collision Gas: Nitrogen.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deshydroxyethoxy Ticagrelor: m/z 477.2 → 361.1
-
This compound: m/z 484.2 → 361.1
-
Table 2: Typical LC-MS/MS Parameters for the Analysis of Deshydroxyethoxy Ticagrelor and its d7-labeled Internal Standard.
Visualizations
Metabolic Pathway of Ticagrelor
Caption: Metabolic conversion of Ticagrelor to its active metabolite.
Experimental Workflow for Bioanalysis
Caption: Workflow for the bioanalysis of Deshydroxyethoxy Ticagrelor.
Conclusion
This technical guide provides a detailed examination of the mass spectrometry fragmentation pattern of this compound and a robust experimental protocol for its quantification. The provided data and workflows offer a valuable resource for researchers in the field of drug development and analysis, facilitating the accurate and reliable measurement of Ticagrelor and its active metabolite in biological samples. The predictable fragmentation and high specificity of the deuterated internal standard underscore its importance in modern bioanalytical assays.
References
- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ticagrelor: A Technical Guide to Metabolic Pathways and Biotransformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticagrelor (B1683153) is a direct-acting, reversible P2Y12 receptor antagonist that inhibits platelet aggregation and is a cornerstone in the management of acute coronary syndromes.[1] Unlike thienopyridine antiplatelet agents such as clopidrel, ticagrelor does not require metabolic activation to exert its therapeutic effect.[2] However, its biotransformation is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth overview of the metabolic pathways of ticagrelor, the enzymes responsible for its biotransformation, and the resulting metabolites. It also details experimental protocols for studying its metabolism and presents key quantitative data in a structured format.
Metabolic Pathways and Key Enzymes
Ticagrelor undergoes extensive metabolism, primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. The principal enzymes responsible for its biotransformation are CYP3A4 and, to a lesser extent, CYP3A5.[2][3] The metabolism of ticagrelor results in the formation of several metabolites, with one major active metabolite and a number of inactive or minor metabolites.
The primary metabolic pathways for ticagrelor include:
-
O-dealkylation: This is the major pathway leading to the formation of the active metabolite, AR-C124910XX. This metabolite is equipotent to the parent drug in its ability to inhibit the P2Y12 receptor.[2]
-
N-dealkylation: This pathway results in the formation of an inactive metabolite, AR-C133913XX.[3]
-
Hydroxylation and Glucuronidation: Ticagrelor and its primary metabolites can undergo further hydroxylation and subsequent glucuronidation, facilitating their excretion.[4]
The metabolic pathways of ticagrelor are depicted in the following diagram:
Quantitative Data on Ticagrelor Metabolism
The pharmacokinetic parameters of ticagrelor and its active metabolite, AR-C124910XX, have been extensively studied. The following tables summarize key quantitative data from various studies.
Table 1: Pharmacokinetic Parameters of Ticagrelor and AR-C124910XX in Healthy Volunteers
| Parameter | Ticagrelor | AR-C124910XX | Reference |
| Tmax (median, h) | 1.5 - 3.0 | 1.5 - 3.0 | [5][6] |
| Half-life (mean, h) | ~7 | ~8.5 | [1] |
| Apparent Clearance (CL/F, L/h) | 15.4 - 17 | 9.95 - 11.1 | [5] |
| Volume of Distribution (Vd/F, L) | 88 | Not Reported | [4] |
| Protein Binding | >99.7% | >99.7% | [1] |
| Absolute Bioavailability | ~36% | Not Applicable | [1] |
Table 2: Excretion of Ticagrelor and its Metabolites
| Excretion Route | % of Administered Dose | Major Components | Reference |
| Feces | ~58% | Ticagrelor, AR-C124910XX | [4] |
| Urine | ~26% | AR-C133913XX and its glucuronide conjugate | [4] |
Table 3: Effect of CYP3A4 Inhibitors and Inducers on Ticagrelor Pharmacokinetics
| Co-administered Drug | Effect on Ticagrelor | Effect on AR-C124910XX | Reference |
| Ketoconazole (Strong CYP3A4 Inhibitor) | Cmax ↑ 2.4-fold, AUC ↑ 7.3-fold | Formation Reduced | [7] |
| Rifampin (Strong CYP3A4 Inducer) | Cmax ↓ 73%, AUC ↓ 86% | Not explicitly stated, but formation likely increased initially | [7] |
| Diltiazem (Moderate CYP3A4 Inhibitor) | Cmax ↑ 1.69-fold, AUC ↑ 2.73-fold | Not explicitly stated | [7] |
Experimental Protocols
The study of ticagrelor's metabolism involves both in vitro and in vivo methodologies. Below are detailed protocols for key experiments.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the metabolic stability and identify the metabolites of ticagrelor in a controlled in vitro environment.
1. Materials:
-
Ticagrelor
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) for reaction quenching
-
Internal standard (e.g., deuterated ticagrelor)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a stock solution of ticagrelor in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding ticagrelor (final concentration typically 1-10 µM) and the NADPH regenerating system to the pre-warmed HLM suspension.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) acetate, is typical.[8][9]
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.[8]
-
Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify ticagrelor and its metabolites.
The following diagram illustrates the experimental workflow:
In Vivo Quantification in Human Plasma
This protocol describes the quantification of ticagrelor and its metabolites in plasma samples from clinical studies.
1. Sample Collection and Preparation:
-
Collect whole blood samples from subjects at predetermined time points after ticagrelor administration into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
For analysis, thaw the plasma samples and perform protein precipitation by adding a solvent like acetonitrile containing an internal standard.[8] Alternatively, liquid-liquid extraction can be used.[10]
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
The LC-MS/MS conditions are similar to those described for the in vitro studies, with optimization for the plasma matrix.
-
Transitions for MRM:
Conclusion
The biotransformation of ticagrelor is a well-characterized process primarily driven by CYP3A4/5, leading to the formation of an active metabolite, AR-C124910XX, and several inactive metabolites. Understanding these metabolic pathways is crucial for predicting drug clearance, assessing the potential for drug-drug interactions, and ensuring the safe and effective use of ticagrelor in clinical practice. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the metabolism of ticagrelor and other novel chemical entities.
References
- 1. Ticagrelor - Wikipedia [en.wikipedia.org]
- 2. Metabolism of ticagrelor in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of potential drug-drug interactions with ticagrelor: cytochrome P450 reaction phenotyping, inhibition, induction, and differential kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetics of ticagrelor and AR-C124910XX in patients with prior myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the pharmacokinetics and pharmacodynamics of ticagrelor co-administered with aspirin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Pivotal Role of Deshydroxyethoxy Ticagrelor-d7 in Advancing Drug Metabolism Studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, a thorough understanding of a drug's metabolic fate is paramount for ensuring its safety and efficacy. For potent antiplatelet agents like Ticagrelor (B1683153), this understanding is critical. This technical guide delves into the essential role of Deshydroxyethoxy Ticagrelor-d7, a deuterated analog of Ticagrelor's active metabolite, in pharmacokinetic and drug metabolism studies. By serving as a stable isotope-labeled internal standard, it provides a robust and accurate tool for the bioanalysis of Ticagrelor and its metabolites, ultimately enabling a clearer picture of the drug's behavior in the body.
The Foundation: Stable Isotope Labeled Internal Standards
In quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is fundamental. An ideal IS should mimic the physicochemical properties of the analyte of interest, co-eluting during chromatography and exhibiting similar ionization efficiency in the mass spectrometer. This allows for the correction of variability introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects.[1]
Stable isotope-labeled (SIL) compounds, where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), are considered the gold standard for internal standards in mass spectrometry-based assays.[1][2] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their higher mass. This mass difference is the key to their utility, allowing the mass spectrometer to differentiate between the analyte and the IS.[2] this compound, with its seven deuterium atoms, serves precisely this purpose in the study of Ticagrelor metabolism.
Ticagrelor Metabolism: A Brief Overview
Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist that inhibits platelet aggregation.[3][4] Unlike some other antiplatelet agents, it does not require metabolic activation to exert its therapeutic effect.[4][5] However, it is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][6] This metabolism leads to the formation of several metabolites, with the most significant being AR-C124910XX (also known as M8), which is an active metabolite that contributes to the overall antiplatelet effect of the drug.[5][7][8] The primary route of elimination for Ticagrelor and its metabolites is through hepatic metabolism and subsequent excretion, mainly in the feces.[6]
The metabolic conversion of Ticagrelor to AR-C124910XX involves the removal of a hydroxyethyl (B10761427) side chain.[7] this compound is the deuterated form of this active metabolite, AR-C124910XX.[9]
Quantitative Analysis of Ticagrelor and its Metabolites: The Role of this compound
Accurate quantification of Ticagrelor and its active metabolite, AR-C124910XX, in biological matrices such as plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and establishing a comprehensive understanding of the drug's disposition. This compound is instrumental in these analyses as an internal standard.
Mass Spectrometry Parameters
The following table summarizes the typical mass spectrometry parameters used for the quantification of Ticagrelor, its active metabolite AR-C124910XX, and a representative deuterated internal standard. The mass-to-charge ratio (m/z) transitions represent the precursor ion and the product ion monitored in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, which provide high selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Ticagrelor | 521.11[7][10] | 361.10[7][10] | Negative ESI[7][10] |
| AR-C124910XX (Deshydroxyethoxy Ticagrelor) | 477.03[7][10] | 361.10[7][10] | Negative ESI[7][10] |
| Ticagrelor-d7 (as a proxy for this compound) | 528.6[11] | 361.3[11] | Negative ESI[11] |
ESI: Electrospray Ionization
Experimental Protocols for Bioanalysis
The following sections outline typical experimental protocols for the extraction and analysis of Ticagrelor and its metabolites from plasma samples, highlighting the integral role of this compound.
Sample Preparation
The initial step in the bioanalytical workflow is the extraction of the analytes from the complex biological matrix. Two common techniques are protein precipitation and liquid-liquid extraction.
1. Protein Precipitation (PPT): This is a rapid and straightforward method for removing the bulk of proteins from plasma samples.
-
Protocol:
-
To a 150 µL aliquot of plasma (from patients, calibrators, or quality control samples), add 320 µL of acetonitrile (B52724) containing the internal standard (this compound) at a known concentration (e.g., 600 µg/L).[2]
-
Vortex-mix the mixture for 30 seconds to ensure thorough mixing and protein denaturation.[2]
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm) to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant (approximately 350 µL) to a clean tube.[2]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the dried residue in a specific volume (e.g., 150 µL) of a mobile phase-compatible solvent, such as a mixture of acetonitrile and water (e.g., 85:15 v/v) with 0.1% formic acid.[2]
-
Inject a small volume (e.g., 5 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[2]
-
2. Liquid-Liquid Extraction (LLE): This technique offers a higher degree of sample cleanup compared to protein precipitation.
-
Protocol:
-
Plasma samples are first processed for the analysis of Ticagrelor, its metabolites, and the internal standard.[12]
-
The extraction is performed using an organic solvent such as ethyl acetate.[12]
-
The organic layer containing the analytes is then separated and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent before injection into the LC-MS/MS system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The extracted and reconstituted samples are then analyzed using a highly sensitive and selective LC-MS/MS method.
| Parameter | Typical Conditions |
| LC Column | Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm)[7][10] or Kinetex XB-C18[13][14] |
| Mobile Phase | A gradient of acetonitrile and water, both containing 0.1% formic acid.[7][10][13][14] |
| Flow Rate | Typically in the range of 0.2-0.5 mL/min. |
| Injection Volume | 5-10 µL.[2][11] |
| Mass Spectrometer | A triple quadrupole mass spectrometer is commonly used.[11][13][14] |
| Ionization Mode | Negative Electrospray Ionization (ESI).[7][10][11][12] |
| Detection Mode | Multiple Reaction Monitoring (MRM).[11][13][14] |
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the bioanalysis of Ticagrelor and its metabolites.
Caption: Simplified metabolic pathway of Ticagrelor.
Conclusion
This compound is an indispensable tool in the rigorous study of Ticagrelor's metabolism and pharmacokinetics. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods ensures the generation of high-quality, reliable data. This, in turn, allows researchers and drug development professionals to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) properties of Ticagrelor, contributing to the safe and effective use of this important antiplatelet therapy. The detailed protocols and methodologies outlined in this guide provide a framework for the robust implementation of such studies, underscoring the critical role of deuterated standards in modern pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Technical Tip: Protein Precipitation [phenomenex.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Deshydroxyethoxy Ticagrelor-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Deshydroxyethoxy Ticagrelor-d7, a deuterated analog of the active metabolite of the antiplatelet drug Ticagrelor (B1683153). This document is intended for use by researchers, scientists, and drug development professionals.
Compound Identification
There is some ambiguity in the publicly available information regarding a specific CAS number for this compound. Several suppliers list the CAS number as "Not Available" or reference the CAS number of the unlabeled parent compound. The CAS number for the non-deuterated Deshydroxyethoxy Ticagrelor is 220347-05-7 [1][2][3]. It is crucial to verify the specific CAS number with the supplier upon procurement.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₁H₁₇D₇F₂N₆O₃S | [1] |
| Molecular Weight | 485.56 g/mol | [1][2][4] |
| Purity (HPLC) | >95% | [4] |
| Isotopic Enrichment | >95% | [4] |
| Appearance | White to Off-White Solid | [1] |
| Storage Conditions | -20°C | [4] |
Metabolic Pathway of Ticagrelor
Ticagrelor is a direct-acting P2Y12 receptor antagonist that does not require metabolic activation to exert its antiplatelet effect. However, it is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4, to form an active metabolite, AR-C124910XX (Deshydroxyethoxy Ticagrelor)[5][6]. This metabolite is also a potent P2Y12 receptor antagonist[5][6]. This compound is the deuterated stable isotope-labeled analog of this active metabolite.
Caption: Metabolic activation of Ticagrelor.
Experimental Protocols
This compound is primarily used as an internal standard in pharmacokinetic and metabolic studies of Ticagrelor. Below is a representative experimental protocol for the quantification of Ticagrelor and its active metabolite (AR-C124910XX) in human plasma using HPLC-MS/MS, where this compound would be used as the internal standard.
Objective
To develop and validate a sensitive and specific method for the simultaneous quantification of Ticagrelor and its active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX), in human plasma.
Materials and Reagents
-
Ticagrelor reference standard
-
Deshydroxyethoxy Ticagrelor (AR-C124910XX) reference standard
-
This compound (internal standard)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297)
-
Formic acid
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 2.1 mm × 150 mm, 3 µm)
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples to room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add the internal standard solution (this compound).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the HPLC-MS/MS system.
Chromatographic Conditions
-
Mobile Phase A: 0.025 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a gradient elution suitable for separating the analytes from endogenous interferences. A common starting point is 35:65 (A:B)[7].
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Run Time: Approximately 3-5 minutes.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for these compounds[8].
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ticagrelor: m/z 521.2 → 361.2[7]
-
Deshydroxyethoxy Ticagrelor (AR-C124910XX): m/z 477.2 → 361.1[7]
-
This compound (IS): Monitor the corresponding mass shift due to deuterium (B1214612) labeling.
-
-
Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Synthesis and Application
The synthesis of deuterated analogs of Ticagrelor is performed to improve the metabolic stability and pharmacokinetic properties of the parent drug[9]. Deuterium substitution at metabolically active sites can slow down the rate of metabolism, potentially leading to a longer half-life[9]. This compound serves as a crucial tool in the clinical development of Ticagrelor by enabling accurate quantification of its major active metabolite in biological matrices, which is essential for pharmacokinetic and bioequivalence studies.
Caption: Bioanalytical workflow for plasma samples.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. sussex-research.com [sussex-research.com]
- 5. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 6. Metabolism of ticagrelor in patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Commercial Suppliers and Technical Guide for Deshydroxyethoxy Ticagrelor-d7 Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and analytical considerations for the Deshydroxyethoxy Ticagrelor-d7 analytical standard. Deshydroxyethoxy Ticagrelor (B1683153), also known as AR-C124910XX, is the active metabolite of the antiplatelet drug Ticagrelor. The deuterated internal standard, this compound, is crucial for accurate quantification of the metabolite in biological matrices during pharmacokinetic and metabolic studies.
Commercial Availability
A number of specialized chemical suppliers offer this compound. These standards are intended for research and development purposes only and not for human or veterinary use.[1] The table below summarizes key information from various suppliers.
| Supplier | Product Code/CAT No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions |
| LGC Standards | TRC-D290047 | C₂₁H₁₇D₇F₂N₆O₃S | 485.56 | >95% (HPLC)[2] | +4°C[2] |
| MedChemExpress | HY-78542S | C₂₁H₁₇D₇F₂N₆O₃S | 485.56 | Not Specified | See Certificate of Analysis[3] |
| Sussex Research | SI200071 | C₂₁H₁₇D₇F₂N₆O₃S | 485.56 | >95% (HPLC)[1] | -20°C[1] |
| Artis Standards | AI0612 | C₂₁H₁₇D₇F₂N₆O₃S | 485.56 | Not Specified | Not Specified |
| Clearsynth | CS-T-95463 | C₂₁H₁₇D₇F₂N₆O₃S | 485.6 | Not Specified | Not Specified |
| Chromato Scientific | CHR-9122018-24728 | Not Available | Not Available | Not Specified | Not Specified |
| Pharmaffiliates | PA STI 083141 | C₂₁H₁₉D₇F₂N₆O₃S | 487.57 | Not Specified | 2-8°C Refrigerator[4] |
| CymitQuimica | Not Specified | C₂₁H₁₇D₇F₂N₆O₃S | 485.56 | Not Specified | Not Specified |
| Santa Cruz Biotechnology | sc-484931 | C₂₁H₁₇D₇F₂N₆O₃S | 485.56 | Not Specified | Not Specified |
A certificate of analysis for a batch of this compound indicated a chromatographic purity of >90%.[5] The molecular formula is C₂₁H₁₇D₇F₂N₆O₃S and the molecular weight is 485.6.[5] Long-term storage is recommended at 2-8 °C in a well-closed container.[5]
Analytical Methodologies
Proposed Experimental Protocol: Quantification of Deshydroxyethoxy Ticagrelor in Human Plasma using LC-MS/MS
This protocol is a composite based on validated methods for Ticagrelor and its metabolites.[6][7][8]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard working solution (this compound in methanol).
-
Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) or equivalent[7]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 15% B, hold for 0.5 min.
-
Linearly increase to 95% B over 1.5 min.
-
Hold at 95% B for 0.5 min.
-
Return to 15% B in 0.1 min and re-equilibrate for 1.4 min.
-
-
Flow Rate: 0.45 mL/min[8]
-
Column Temperature: 30°C[8]
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required)[6]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Deshydroxyethoxy Ticagrelor: m/z 479.2 → 363.1 (example, requires optimization)
-
This compound: m/z 486.2 → 370.1 (example, requires optimization)
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizing Analytical Workflows
The following diagrams illustrate the key processes involved in the analysis of Deshydroxyethoxy Ticagrelor.
Caption: General workflow for the quantification of Deshydroxyethoxy Ticagrelor.
Caption: Role of the deuterated standard in drug metabolism studies.
References
- 1. sussex-research.com [sussex-research.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Throughput Bioanalysis of Ticagrelor and its Active Metabolite Using Deshydroxyethoxy Ticagrelor-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive bioanalytical method for the simultaneous quantification of Ticagrelor (B1683153) and its primary active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX), in human plasma. The method utilizes a stable isotope-labeled internal standard, Deshydroxyethoxy Ticagrelor-d7, to ensure high accuracy and precision. A simple liquid-liquid extraction procedure followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) allows for a rapid and efficient workflow suitable for pharmacokinetic studies. This method has been validated for linearity, recovery, and stability.
Introduction
Ticagrelor is an orally administered, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. It is metabolized in the liver, primarily by CYP3A4, to an active metabolite, Deshydroxyethoxy Ticagrelor (AR-C124910XX), which exhibits similar potency to the parent drug.[1] Accurate quantification of both Ticagrelor and its active metabolite is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in LC-MS bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and experimental variability.[2] this compound is an ideal internal standard for the quantification of Deshydroxyethoxy Ticagrelor and can be used in conjunction with Ticagrelor-d7 for the simultaneous analysis of both the parent drug and its metabolite.[1]
Experimental
Materials and Reagents
-
Analytes: Ticagrelor, Deshydroxyethoxy Ticagrelor
-
Internal Standards: Ticagrelor-d7, this compound[1]
-
Solvents: Acetonitrile (Gradient Grade), Formic Acid (Emparta Grade), Water (Milli-Q)[1]
-
Plasma: Drug-free human plasma
Stock and Working Solutions
Stock solutions of Ticagrelor, Deshydroxyethoxy Ticagrelor, and their respective d7-labeled internal standards are prepared in a suitable organic solvent such as methanol (B129727) or acetonitrile.[3][4] Working solutions are then prepared by diluting the stock solutions to the desired concentrations for calibration standards and quality control samples.
Sample Preparation: Liquid-Liquid Extraction
A liquid-liquid extraction method is employed for the isolation of the analytes and internal standards from human plasma.[1]
-
To a 100 µL aliquot of human plasma, add the internal standards (Ticagrelor-d7 and this compound).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methyl tert-butyl ether and ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 10°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Ticagrelor and Deshydroxyethoxy Ticagrelor.
Table 1: Chromatographic Conditions [1]
| Parameter | Value |
| Column | Eclipse XDB-C8, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Run Time | 3.0 min |
| Injection Volume | Appropriate for system sensitivity |
Table 2: Mass Spectrometric Conditions (Positive Ion Mode) [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ticagrelor | Value not explicitly provided in the direct source for this specific method | Value not explicitly provided in the direct source for this specific method |
| Deshydroxyethoxy Ticagrelor | Value not explicitly provided in the direct source for this specific method | Value not explicitly provided in the direct source for this specific method |
| Ticagrelor-d7 (ISTD-1) | Value not explicitly provided in the direct source for this specific method | Value not explicitly provided in the direct source for this specific method |
| This compound (ISTD-2) | Value not explicitly provided in the direct source for this specific method | Value not explicitly provided in the direct source for this specific method |
Note: While the primary source confirms the use of these compounds, it does not explicitly state the m/z transitions. These would need to be determined empirically during method development.
Method Validation and Performance
The bioanalytical method was validated for linearity, recovery, and stability.
Table 3: Linearity and Sensitivity [1]
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Limit of Detection (ng/mL) |
| Ticagrelor | 2.5 - 1000 | ≥ 0.99 | 0.5 |
| Deshydroxyethoxy Ticagrelor | 1.0 - 300 | ≥ 0.99 | 0.2 |
Table 4: Recovery [1]
| Analyte | Mean Recovery (%) |
| Ticagrelor | 99.7 |
| Deshydroxyethoxy Ticagrelor | 96.6 |
| Ticagrelor-d7 | 105.9 |
| This compound | 101.1 |
Table 5: Stability Studies [1]
| Stability Condition | Ticagrelor | Deshydroxyethoxy Ticagrelor |
| Bench Top (9 hrs) | Stable | Stable |
| Autosampler (114 hrs) | Stable | Stable |
| Freeze-Thaw (4 cycles) | Stable | Stable |
| Long-Term (24 days) | Stable | Stable |
Visualizations
Caption: Bioanalytical workflow for the quantification of Ticagrelor and its metabolite.
Conclusion
The described UPLC-MS/MS method provides a sensitive, selective, and high-throughput approach for the simultaneous quantification of Ticagrelor and its active metabolite, Deshydroxyethoxy Ticagrelor, in human plasma. The use of this compound as an internal standard ensures the reliability and accuracy of the results, making this method well-suited for pharmacokinetic studies in a research setting. The simple liquid-liquid extraction protocol and short chromatographic run time contribute to the efficiency of this bioanalytical assay.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice [mdpi.com]
Protocol for the Quantification of Ticagrelor in Human Plasma using LC-MS/MS
Application Note
This document provides a comprehensive protocol for the quantitative analysis of Ticagrelor (B1683153) and its active metabolite, AR-C124910XX, in human plasma samples. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and bioequivalence studies. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Ticagrelor is an oral antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome.[1] It is a direct-acting, reversible antagonist of the P2Y12 receptor, which plays a crucial role in ADP-mediated platelet activation and aggregation.[1][2] Unlike prodrugs such as clopidogrel, Ticagrelor does not require metabolic activation to exert its therapeutic effect.[1] Accurate quantification of Ticagrelor and its primary active metabolite, AR-C124910XX, in plasma is essential for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient compliance.
This protocol details a validated LC-MS/MS method for the simultaneous determination of Ticagrelor and AR-C124910XX in human plasma. The method involves a straightforward sample preparation procedure followed by rapid and efficient chromatographic separation and sensitive mass spectrometric detection.
Principle of the Method
The analytical method is based on the following steps:
-
Sample Preparation: Extraction of Ticagrelor, its active metabolite, and an internal standard (IS) from human plasma. Protein precipitation is a commonly used and efficient technique.[3]
-
Chromatographic Separation: Separation of the analytes from endogenous plasma components using reverse-phase liquid chromatography.
-
Mass Spectrometric Detection: Detection and quantification of the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
Ticagrelor reference standard
-
AR-C124910XX reference standard
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
HPLC-grade formic acid
-
Ammonium acetate
-
Ultra-purified water
-
Drug-free human plasma (with K2-EDTA as anticoagulant)[3]
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Ticagrelor, AR-C124910XX, and the internal standard in methanol or acetonitrile at a concentration of 1 mg/mL or 2 mg/mL.[3][5] Store these solutions at -80°C.[6]
-
Working Solutions: Prepare intermediate and final working solutions by serial dilution of the stock solutions with methanol or acetonitrile.[3][6]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working solutions into drug-free human plasma.[3][6] A typical calibration curve range is 0.2–2500 ng/mL for both Ticagrelor and AR-C124910XX.[3] QC samples are typically prepared at four levels: lower limit of quantification (LLOQ), low, medium, and high concentrations.[3]
Sample Preparation: Protein Precipitation
-
To 50 µL of human plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., 5 ng/mL Tolbutamide).[3]
-
Vortex the mixture for 10 minutes to precipitate the plasma proteins.[3]
-
Centrifuge the samples at 13,000 × g for 15 minutes at 4°C.[3]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3] An optional filtration step using a 0.2 µm PTFE syringe filter can be included.[3]
LC-MS/MS Conditions
The following tables summarize the typical instrument parameters for the analysis of Ticagrelor and its active metabolite.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) or equivalent[3] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min[4][7] |
| Injection Volume | 5 µL[3] |
| Column Temperature | 40°C |
| Gradient Elution | A gradient program should be optimized to ensure adequate separation of the analytes from matrix components. |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[3][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimized for the specific instrument |
| Gas Flow (Nebulizer, Heater) | Optimized for the specific instrument |
| Capillary Voltage | Optimized for the specific instrument |
Table 3: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Ticagrelor | 521.11 | 361.10 | Negative[3] |
| AR-C124910XX | 477.03 | 361.10 | Negative[3] |
| Tolbutamide (IS) | 269.00 | 169.60 | Negative[3] |
| Ticagrelor-d7 (IS) | 528.1 | 367.9 | Negative[8] |
Data Analysis
Quantification is performed by constructing a calibration curve from the peak area ratios of the analytes to the internal standard versus the nominal concentrations of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically used to fit the data.[5]
Method Validation Parameters
A summary of typical validation results for this method is presented below.
Table 4: Method Validation Summary
| Parameter | Typical Range/Value |
| Linearity Range | 0.2 - 2500 ng/mL (r² ≥ 0.99)[3] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[3] |
| Intra-day Precision (%RSD) | ≤ 7.75%[3] |
| Inter-day Precision (%RSD) | ≤ 5.67%[3] |
| Intra-day Accuracy (%RE) | -4.87% to 1.75%[3] |
| Inter-day Accuracy (%RE) | -2.18% to 7.68%[3] |
| Extraction Recovery | 99.2% - 105%[3] |
| Matrix Effect | No significant effect observed[3] |
Visualizations
Ticagrelor Quantification Workflow
Caption: Workflow for Ticagrelor quantification in human plasma.
Ticagrelor Signaling Pathway
Caption: Ticagrelor's mechanism of action on the P2Y12 signaling pathway.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagre...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for Ticagrelor Analysis in Biological Matrices
Introduction
Ticagrelor (B1683153) is an orally administered, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] It is a direct-acting drug that does not require metabolic activation to inhibit platelet aggregation.[2] Ticagrelor is extensively metabolized, primarily by the cytochrome P450 3A4/5 enzymes, into an active metabolite, AR-C124910XX, which exhibits similar potency to the parent compound.[3][4][5] Both ticagrelor and AR-C124910XX are highly bound to plasma proteins (>99.7%).[4][6]
Accurate quantification of ticagrelor and its active metabolite in biological matrices such as plasma, blood, and urine is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and bioequivalence studies.[3][5] This document provides detailed protocols for the most common sample preparation techniques used for ticagrelor analysis, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis typically using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Protein Precipitation (PPT)
Protein precipitation is a widely used, simple, and rapid method for sample preparation. It involves adding a water-miscible organic solvent to the biological sample to denature and precipitate proteins. Acetonitrile (B52724) is frequently reported as the most suitable solvent for precipitating plasma proteins for ticagrelor analysis.[7][8][9][10]
Experimental Protocol
This protocol is a representative example for the extraction of Ticagrelor and its active metabolite (AR-C124910XX) from human plasma.
Materials:
-
Human plasma (collected in K2-EDTA, K3-EDTA, lithium heparin, or sodium heparin tubes)[11]
-
Internal Standard (IS) solution (e.g., Tolbutamide (B1681337) in acetonitrile, Ticagrelor-D7)[4][11]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 50-150 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[3][11]
-
Add the precipitating solvent containing the internal standard. For example, add 150 µL of acetonitrile containing 5 ng/mL tolbutamide to a 50 µL plasma sample, or 320 µL of acetonitrile with IS to a 150 µL plasma sample.[3][12]
-
Vortex the mixture vigorously for 30 seconds to 10 minutes to ensure thorough mixing and protein precipitation.[3][12]
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm or higher) for 5-10 minutes to pellet the precipitated proteins.[3][13]
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for direct injection into the LC-MS/MS system.[12]
-
Optional Evaporation Step: For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a smaller volume (e.g., 150 µL) of the mobile phase or a suitable solvent mixture (e.g., acetonitrile/water).[3]
Quantitative Data Summary: Protein Precipitation
| Parameter | Ticagrelor | AR-C124910XX | Biological Matrix | Analytical Method | Reference |
| Linearity Range | 2 - 5000 µg/L | 2 - 5000 µg/L | Human Plasma | HPLC-MS/MS | [3][5] |
| 0.2 - 2500 ng/mL | 0.2 - 2500 ng/mL | Human Plasma | LC-MS/MS | [11] | |
| 0.781 - 800 ng/mL | Not Specified | Human Plasma | LC-MS/MS | [11] | |
| LLOQ | 2 µg/L | 2 µg/L | Human Plasma | HPLC-MS/MS | [3] |
| 0.2 ng/mL | 0.2 ng/mL | Human Plasma | LC-MS/MS | [11] | |
| 0.4 µg/mL | Not Specified | Blood Plasma | HPLC | [8][9][10] | |
| Intra-day Precision (%RSD) | ≤ 7.75% | ≤ 9.86% | Human Plasma | LC-MS/MS | [11] |
| Inter-day Precision (%RSD) | ≤ 5.67% | ≤ 5.76% | Human Plasma | LC-MS/MS | [11] |
| Intra-day Accuracy (%RE) | -4.87 to 1.75% | -3.22 to 4.67% | Human Plasma | LC-MS/MS | [11] |
| Inter-day Accuracy (%RE) | -2.18 to 7.68% | -4.43 to 0.07% | Human Plasma | LC-MS/MS | [11] |
Workflow Diagram: Protein Precipitation
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction (LLE) is a sample clean-up technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method often provides cleaner extracts compared to PPT, reducing matrix effects. Ethyl acetate (B1210297) and methyl tertiary butyl ether are common extraction solvents for Ticagrelor.[4][7][14][15]
Experimental Protocol
This protocol describes a general LLE procedure for extracting Ticagrelor from human plasma.
Materials:
-
Human plasma (200 µL)[4]
-
Internal Standard (IS) working solution (e.g., Ticagrelor-D7)[4]
-
5% Formic acid solution[4]
-
Extraction Solvent: Methyl tertiary butyl ether (MTBE) or Ethyl Acetate[4][14][15]
-
Centrifuge tubes (5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of plasma into a centrifuge tube.[4]
-
Add 50 µL of the IS working solution.[4]
-
Add 50 µL of 5% formic acid solution to acidify the sample and vortex to mix.[4]
-
Add 2 mL of the organic extraction solvent (e.g., MTBE).[4]
-
Vortex the mixture for approximately 10 minutes to facilitate the extraction of the analyte into the organic phase.[16]
-
Centrifuge the sample to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness at approximately 40°C under a stream of nitrogen.
-
Reconstitute the dried residue in a known volume (e.g., 0.5 mL) of the mobile phase.[16]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[16]
Quantitative Data Summary: Liquid-Liquid Extraction
| Parameter | Ticagrelor | AR-C124910XX | Biological Matrix | Analytical Method | Reference |
| Linearity Range | 0.5 - 2000 ng/mL | 0.5 - 2000 ng/mL | Human Plasma | LC-MS/MS | [14][15] |
| 100 - 800 ng/mL | Not Specified | Rat Plasma | HPLC | [16] | |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL | Human Plasma | LC-MS/MS | [14][15] |
| Intra-assay Precision (%CV) | ≤ 14.6% | ≤ 14.7% | Human Plasma | LC-MS/MS | [14][15] |
| Inter-assay Precision (%CV) | ≤ 14.6% | ≤ 14.7% | Human Plasma | LC-MS/MS | [14][15] |
| Matrix Effect | 98.3 - 110.7% | 102.1 - 112.3% | Human Plasma | LC-MS/MS | [14][15] |
Workflow Diagram: Liquid-Liquid Extraction
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a chromatographic technique used for sample clean-up and concentration prior to analysis. It offers high recovery and produces very clean extracts, minimizing matrix interference. While specific detailed protocols for Ticagrelor are less frequently published in the provided search results compared to PPT and LLE, a general procedure can be outlined based on standard practices.
General Experimental Protocol
This protocol outlines the typical steps for SPE. The choice of sorbent (e.g., C18, mixed-mode) and solvents would require method development.
Materials:
-
SPE Cartridges (e.g., C18)
-
Biological sample (Plasma, Urine)
-
Internal Standard (IS)
-
Pre-treatment solution (e.g., buffer, acid)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent(s) (e.g., water/methanol (B129727) mixture)
-
Elution solvent (e.g., Acetonitrile, Methanol)
-
SPE Manifold
Procedure:
-
Pre-treatment: Dilute the biological sample (e.g., plasma) with an aqueous solution (e.g., buffer or dilute acid) and add the IS.
-
Conditioning: Pass a solvent like methanol through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass a solvent like water or a weak buffer through the cartridge to prepare it for the sample.
-
Loading: Load the pre-treated sample onto the SPE cartridge. The analytes of interest will be retained on the sorbent.
-
Washing: Pass a wash solvent through the cartridge to remove interfering substances and impurities. Multiple wash steps with different solvent strengths may be used.
-
Elution: Pass a strong organic solvent through the cartridge to elute the retained analytes (Ticagrelor and AR-C124910XX).
-
Post-Elution: The collected eluate is typically evaporated to dryness and reconstituted in the mobile phase before injection into the analytical system.
Workflow Diagram: Solid-Phase Extraction
The choice of sample preparation technique for Ticagrelor analysis depends on the specific requirements of the study, such as required sensitivity, sample throughput, and the complexity of the biological matrix.
-
Protein Precipitation is the fastest and simplest method, making it ideal for high-throughput applications and therapeutic drug monitoring where wide calibration ranges are acceptable.[3]
-
Liquid-Liquid Extraction offers a better clean-up, resulting in reduced matrix effects and often improved sensitivity, which is beneficial for pharmacokinetic studies requiring low limits of quantification.[11][14]
-
Solid-Phase Extraction , while more complex and time-consuming, provides the cleanest extracts and is the method of choice when maximum sensitivity and removal of interferences are critical.
All three methods are routinely coupled with LC-MS/MS for the final determination, which provides the necessary selectivity and sensitivity for quantifying Ticagrelor and its active metabolite AR-C124910XX in complex biological samples.[1]
References
- 1. Analytical methodologies for the determination of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Relative bioavailability study of ticagrelor in healthy subjects under fasting conditions - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 5. Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sample pretreatment and HPLC determination of antiplatelet drug ticagrelor in blood plasma from patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample pretreatment and HPLC determination of anti-platelet drug ticagrelor in blood plasma from patients with acute coronary syndromes. (2023) | Slavica Sunarić | 1 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and in vivo/in vitro characterization of Ticagrelor PLGA sustained-release microspheres for injection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
Application of Deshydroxyethoxy Ticagrelor-d7 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deshydroxyethoxy Ticagrelor-d7 is the deuterium-labeled stable isotope of Deshydroxyethoxy Ticagrelor (AR-C124910XX), the major and active metabolite of the antiplatelet drug, Ticagrelor. In pharmacokinetic (PK) studies, the precise quantification of a drug and its metabolites in biological matrices is crucial. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry. This compound, with its near-identical physicochemical properties to the unlabeled analyte, co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows for highly accurate and precise quantification by correcting for variability during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of Ticagrelor, focusing on its quantification alongside the parent drug in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Signaling Pathways and Experimental Workflows
Application Note: High-Throughput UPLC-MS/MS Method for the Simultaneous Quantification of Ticagrelor and Its Active Metabolite in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous separation and quantification of the antiplatelet agent Ticagrelor (B1683153) and its major active metabolite, AR-C124910XX, in human plasma. The protocol employs a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method has been validated for its accuracy, precision, and sensitivity.
Introduction
Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] It is metabolized in the liver, primarily by CYP3A4, to form an active metabolite, AR-C124910XX, which exhibits similar potency to the parent drug.[2] Monitoring the plasma concentrations of both Ticagrelor and AR-C124910XX is crucial for understanding their combined pharmacodynamic effect and for conducting pharmacokinetic research. This document provides a detailed protocol for their simultaneous determination using UPLC-MS/MS, a technique that offers high selectivity and sensitivity.
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, pipette 50 µL of the plasma sample.
-
Add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., Tolbutamide or Ticagrelor-d7).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS System and Conditions
The following tables summarize the instrumental conditions for the analysis of Ticagrelor and AR-C124910XX. Several methods have been reported in the literature; the parameters below represent a compilation of commonly used and validated conditions.[3][4][5][6]
Table 1: UPLC Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 x 100 mm)[1][3] | Dikma C18[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] | 5 mM Ammonium Acetate[4][5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] | Acetonitrile[4][5] |
| Flow Rate | 0.3 mL/min[3] | 0.5 mL/min[4][5] |
| Column Temp. | 40°C[3] | Not Specified |
| Autosampler Temp. | 4°C[3] | Not Specified |
| Injection Volume | 5 µL | Not Specified |
| Run Time | 8 minutes[3] | 3.4 minutes[4] |
| Gradient Program | Time (min) | %B |
| 0.0 - 0.1 | 30 | |
| 0.1 - 0.6 | 30 -> 70 | |
| 0.6 - 6.0 | 70 | |
| 6.0 - 6.1 | 70 -> 30 | |
| 6.1 - 8.0 | 30 |
Table 2: MS/MS Conditions
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative[3][4][5][6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Ticagrelor | 521.11[1][3] | 361.10[1][3] | 100 | 25 |
| AR-C124910XX | 477.03[1][3] | 361.10[1][3] | 100 | 20 |
| Tolbutamide (IS) | 269.00[3] | 169.60[3] | 100 | 15 |
| Ticagrelor-d7 (IS) | 528.1[8] | 367.9[8] | 100 | 25 |
Note: Collision energies and other compound-specific parameters may require optimization on the specific instrument being used.
Data Analysis
Quantification is performed by integrating the peak areas of the MRM transitions for each analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentrations of the unknown samples are then determined from this curve. The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effects.[4]
Visualizations
Caption: Experimental workflow for the analysis of Ticagrelor and its metabolite.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of Ticagrelor and its active metabolite AR-C124910XX in human plasma. The simple sample preparation and rapid analysis time make it well-suited for application in pharmacokinetic studies and therapeutic drug monitoring research.
References
- 1. scispace.com [scispace.com]
- 2. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Application Note: Development of a Calibration Curve for Ticagrelor Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticagrelor (B1683153) is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. Accurate quantification of Ticagrelor in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides detailed protocols for developing a robust calibration curve for Ticagrelor quantification using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are presented with a focus on adherence to regulatory guidelines for bioanalytical method validation.
Mechanism of Action of Ticagrelor
Ticagrelor reversibly binds to the P2Y12 receptor on platelets, preventing adenosine (B11128) diphosphate (B83284) (ADP) from binding and subsequently inhibiting platelet activation and aggregation.[1][2] Unlike thienopyridines such as clopidogrel, Ticagrelor does not require metabolic activation to exert its antiplatelet effect, leading to a faster onset of action.[1][2]
Caption: Ticagrelor's mechanism of action on the P2Y12 receptor.
Experimental Protocols
This section details the necessary steps for sample preparation and analysis for both HPLC-UV and LC-MS/MS methods.
Materials and Reagents
-
Ticagrelor reference standard (≥98% purity)
-
Internal Standard (IS) (e.g., Tolbutamide for LC-MS/MS, or a structurally similar compound for HPLC-UV)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid, ammonium (B1175870) acetate, and other buffering agents
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ticagrelor and the IS in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Ticagrelor stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a series of working standard solutions for spiking into the blank matrix.
-
Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 5 ng/mL for LC-MS/MS).[3]
Calibration Standard and Quality Control Sample Preparation
-
Calibration Standards: Spike known concentrations of the Ticagrelor working solutions into blank human plasma to prepare a calibration curve consisting of a blank (no analyte), a zero blank (with IS), and at least six to eight non-zero concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High. These should be prepared from a separate stock solution from the calibration standards.
Sample Preparation from Human Plasma (Protein Precipitation)
This is a common and straightforward method for extracting Ticagrelor from plasma.[3]
Caption: Workflow for plasma sample preparation by protein precipitation.
HPLC-UV Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile and Methanol (70:30 v/v)[4] or Phosphate buffer:Methanol (25:75 v/v) |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 254 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 column (e.g., 2.1 x 100 mm, 2.2 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.3 mL/min[3] |
| Gradient Program | Example: 30% B to 70% B over 0.5 min, hold at 70% B for 5.4 min, then return to 30% B[5] |
| Injection Volume | 5 µL[3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive mode[3] |
| MRM Transitions | Ticagrelor: m/z 521.11 → 361.10; IS (Tolbutamide): m/z 269.00 → 169.60[3] |
Data Presentation and Method Validation
Calibration Curve Construction
The calibration curve is constructed by plotting the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the analyte. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically applied.
Method Validation Parameters and Acceptance Criteria
The developed method must be validated according to regulatory guidelines from the FDA or EMA.[3][6]
| Parameter | Acceptance Criteria (FDA/EMA Guidelines) |
| Linearity | Correlation coefficient (r²) ≥ 0.99[4] |
| Accuracy | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)[3] |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)[3] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank samples. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[3] |
| Recovery | Consistent and reproducible recovery of the analyte from the biological matrix. |
| Matrix Effect | Assessment of the suppression or enhancement of ionization by matrix components in LC-MS/MS. |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term benchtop, long-term storage). |
Quantitative Data Summary
The following tables summarize typical calibration curve parameters obtained from published methods for Ticagrelor quantification.
Table 1: Example Calibration Curve Parameters for HPLC-UV Methods
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 10 - 100 | 0.9967 | [4] |
| 5 - 25 | >0.999 | [7] |
| 22.5 - 135 | 0.999 | [8] |
Table 2: Example Calibration Curve Parameters for LC-MS/MS Methods
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| 0.2 - 2500 | 0.2 | ≥ 0.9949 | [3] |
| 2 - 5000 | 2 | Not specified | [9] |
| 1.25 - 2000 | 1.25 | Not specified | [10] |
| 0.781 - 800 | 0.781 | ≥ 0.994 | [11] |
Conclusion
This application note provides a comprehensive guide for the development and validation of a calibration curve for the quantification of Ticagrelor in human plasma using both HPLC-UV and LC-MS/MS methods. The detailed protocols and validation criteria outlined herein will enable researchers to generate accurate and reliable data for various applications in drug development and clinical research. Adherence to the principles of bioanalytical method validation is essential to ensure data integrity and regulatory compliance.
References
- 1. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. anivet.au.dk [anivet.au.dk]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. rroij.com [rroij.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol for Liquid-Liquid Extraction of Ticagrelor from Human Plasma
This document provides a detailed protocol for the extraction of Ticagrelor (B1683153) and its active metabolite, AR-C124910XX, from human plasma using a liquid-liquid extraction (LLE) method. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioanalytical studies.
Introduction
Ticagrelor is an oral antiplatelet agent used to prevent thrombotic events in patients with acute coronary syndrome. Accurate quantification of Ticagrelor and its major active metabolite (AR-C124910XX) in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring. Liquid-liquid extraction is a robust and widely used technique for sample clean-up prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method effectively removes endogenous plasma components that can interfere with the analysis, thereby improving the sensitivity and reliability of the assay.
Principle
The LLE protocol is based on the differential solubility of Ticagrelor and its metabolite in aqueous (plasma) and immiscible organic phases. By mixing the plasma sample with a suitable organic solvent, the analytes of interest are partitioned into the organic layer, leaving behind proteins and other interfering substances in the aqueous layer. The organic phase is then separated, evaporated, and the residue is reconstituted in a solvent compatible with the LC-MS/MS system.
Materials and Reagents
-
Human plasma (collected in K2-EDTA, lithium heparin, or sodium heparin tubes)
-
Ticagrelor and AR-C124910XX analytical standards
-
Internal Standard (IS) solution (e.g., Ticagrelor-d7 or Tolbutamide)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Experimental Protocols
Two primary LLE protocols are presented below, utilizing different organic solvent systems. Both methods have been demonstrated to provide good recovery and clean extracts for the analysis of Ticagrelor and its active metabolite.
Protocol 1: Ethyl Acetate Extraction
This protocol utilizes ethyl acetate as the sole extraction solvent.
1. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
2. Extraction Procedure:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.
-
Add 5 µL of the internal standard working solution (e.g., ferulic acid at 10 µg/mL).
-
Vortex for 10 seconds.
-
Add 1.3 mL of ethyl acetate to the tube.
-
Vortex vigorously for 5 minutes at room temperature.
-
Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.
3. Supernatant Transfer and Evaporation:
-
Carefully transfer 1 mL of the upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.
4. Reconstitution:
-
Reconstitute the dried residue in 100 µL of a water/acetonitrile (50:50, v/v) solution.
-
Vortex for 10 seconds.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Hexane/Ethyl Acetate (50/50) Extraction
This protocol uses a mixture of hexane and ethyl acetate, which can be optimal for reducing interference from endogenous compounds.[1]
1. Sample Preparation:
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.[2]
-
Add the internal standard (e.g., Ticagrelor-d7).[2]
2. Extraction Procedure:
-
Add the extraction solvent, a mixture of hexane and ethyl acetate (50:50, v/v). Note: The exact volume of extraction solvent is not specified in the source, but a common practice is to use a 5:1 to 10:1 ratio of solvent to plasma volume.
-
Vortex the mixture.
-
Centrifuge to separate the aqueous and organic layers.
3. Supernatant Transfer and Evaporation:
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness.
4. Reconstitution:
-
Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
Data Presentation
The performance of the liquid-liquid extraction method for Ticagrelor and its active metabolite, AR-C124910XX, has been validated in several studies. The following tables summarize the key quantitative data.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Ticagrelor | 0.5 - 2,000 | 0.5 | ≥ 0.99 | [3] |
| AR-C124910XX | 0.5 - 2,000 | 0.5 | ≥ 0.99 | [3] |
| Ticagrelor | 0.2 - 2,500 | 0.2 | ≥ 0.9949 | [1] |
| AR-C124910XX | 0.2 - 2,500 | 0.2 | ≥ 0.9949 | [1] |
| Ticagrelor | 2 - 5,000 (µg/L) | 2 (µg/L) | Not Specified | [2] |
| AR-C124910XX | 2 - 5,000 (µg/L) | 2 (µg/L) | Not Specified | [2] |
| Ticagrelor | 5 - 5,000 | 5 | Not Specified | [4] |
| AR-C124910XX | 2.5 - 2,500 | 2.5 | Not Specified | [4] |
Table 2: Accuracy and Precision
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) | Reference |
| Ticagrelor | QC Samples | ≤ 14.6% | Not Specified | ≤ 14.6% | Not Specified | [3] |
| AR-C124910XX | QC Samples | ≤ 14.7% | Not Specified | ≤ 14.7% | Not Specified | [3] |
| Ticagrelor | QC Samples | ≤ 7.75% | -4.87 to 1.75% | ≤ 5.67% | -2.18 to 7.68% | [1] |
| AR-C124910XX | QC Samples | ≤ 9.86% | -3.22 to 4.67% | ≤ 5.76% | -4.43 to 0.07% | [1] |
Table 3: Extraction Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Ticagrelor | 99.2% - 105% | 102% - 110% | [1] |
| AR-C124910XX | 102% - 105% | 102% - 110% | [1] |
| Ticagrelor | 87.8% (Trueness) | Not Specified | [4] |
| AR-C124910XX | 89.5% (Trueness) | Not Specified | [4] |
| Ticagrelor | 59.3% - 63.5% | No significant effect | [2] |
| AR-C124910XX | 50.4% - 67.0% | No significant effect | [2] |
| Ticagrelor | 98.3% - 110.7% | Not Specified | [3] |
| AR-C124910XX | 102.1% - 112.3% | Not Specified | [3] |
Mandatory Visualization
Caption: Workflow for Ticagrelor extraction from plasma.
References
- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of Ticagrelor in Pharmaceuticals
These application notes provide detailed methodologies for the quantitative determination of Ticagrelor (B1683153) in pharmaceutical dosage forms. The protocols are intended for researchers, scientists, and drug development professionals involved in quality control and analytical development.
Overview of Analytical Techniques
Several analytical methods have been developed and validated for the determination of Ticagrelor in bulk drug and pharmaceutical formulations. The most common techniques include Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Spectrophotometry.[1][2] These methods are valued for their accuracy, precision, and stability-indicating nature.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated analytical methods for Ticagrelor determination, providing a comparative overview of their performance characteristics.
Table 1: RP-HPLC Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm)[4] | C18G (250mm x 4.6mm, 5µ)[3] | Symmetry C18 (250mm x 4.6mm, 5µm)[5] | Hypersil BDS C18 | Primesil C18 (250nm x 4.6mm, 5µ) |
| Mobile Phase | Methanol (B129727):Phosphate (B84403) Buffer (pH 3.6) (45:55 v/v)[4] | Methanol:Water (25:75 v/v)[3] | Methanol:Phosphate Buffer (pH 4) (75:25 v/v)[5] | Phosphate Buffer (pH 3.0):Acetonitrile (70:30 v/v) | Methanol:Water (0.05% OPA) (95:05 v/v) |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[3] | 1.0 mL/min[5] | 1.0 mL/min | Not Specified |
| Detection Wavelength | 255 nm[4] | 254 nm[3] | 256 nm[5] | 254 nm | Not Specified |
| Retention Time | Not Specified | 5.786 min[3] | 2.750 min[5] | 3.215 min | 4.5 min |
| Linearity Range | 12-28 µg/mL[4] | 10-90 µg/mL[3] | 5-50 µg/mL[5] | 22.5-135 µg/mL | 5-25 µg/mL |
| Correlation Coefficient (r²) | 0.9995[4] | 0.999[3] | 0.999[5] | 0.999 | 0.997 |
| LOD | 5.004 µg/mL[4] | Not Specified | 0.4 µg/mL[5] | Not Specified | Not Specified |
| LOQ | 15.164 µg/mL[4] | Not Specified | 1.28 µg/mL[5] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 100.41 - 100.66%[4] | Not Specified | 99.57 - 99.97%[5] | Not Specified | 99.82% |
| Precision (% RSD) | 0.462558%[4] | < 2%[3] | Not Specified | Not Specified | 0.069% |
Table 2: UV-Spectrophotometric Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Methanol[6] | Methanol & O-phosphoric acid (20:80) | Water |
| Detection Wavelength (λmax) | 220-220 nm (Area Under Curve)[6] | 237 nm | 282 nm |
| Linearity Range | 2-10 µg/mL[6] | 2-10 µg/mL | 5-25 µg/mL |
| Correlation Coefficient (r²) | Not Specified | Not Specified | >0.999 |
| LOD | 0.5746 µg/mL[6] | Not Specified | Not Specified |
| LOQ | 1.89 µg/mL[6] | Not Specified | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | 98-99% |
| Precision | Intraday: 98.66, Interday: 98.67[6] | Not Specified | Not Specified |
Experimental Protocols
RP-HPLC Method for Ticagrelor in Tablets
This protocol describes a validated RP-HPLC method for the quantification of Ticagrelor in tablet dosage forms.[4]
3.1.1. Materials and Reagents
-
Ticagrelor working standard
-
HPLC grade Methanol
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
HPLC grade water
-
0.45 µm filter
3.1.2. Chromatographic Conditions
-
Column: Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d.[4]
-
Mobile Phase: Methanol: 0.02M Phosphate buffer (pH 3.6) (45:55 v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 255 nm[4]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Run Time: 7 min[4]
3.1.3. Preparation of Solutions
-
Phosphate Buffer (0.02M, pH 3.6): Dissolve the required amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.60 with diluted orthophosphoric acid.
-
Mobile Phase: Mix 550ml of the prepared phosphate buffer and 450ml of HPLC Grade Methanol. Degas the solution in an ultrasonic water bath for 15 minutes and filter through a 0.45 µm filter.[4]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Ticagrelor working standard and transfer it into a 100 ml volumetric flask. Dissolve and make up the volume with the mobile phase.
-
Working Standard Solution (20 µg/mL): Dilute 2 ml of the standard stock solution to 10 ml with the mobile phase.
3.1.4. Sample Preparation
-
Weigh and powder twenty tablets to determine the average weight.[4]
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Ticagrelor and transfer it to a 10 ml volumetric flask.[4]
-
Add approximately 7 ml of HPLC grade methanol and sonicate for 15 minutes.[4]
-
Make up the volume to 10 ml with methanol.[4]
-
Dilute 1 ml of this solution to 10 ml with HPLC grade methanol to obtain a concentration of 100 µg/mL.[4]
-
Further dilute to achieve a concentration within the linearity range.
3.1.5. System Suitability
Inject the working standard solution six times and evaluate the system suitability parameters. The acceptance criteria are typically:
-
Tailing factor: Not more than 2.0
-
Theoretical plates: Not less than 2000
-
%RSD of peak areas: Not more than 2.0
3.1.6. Analysis
Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph and record the peak areas. Calculate the amount of Ticagrelor in the sample using the peak area response.
UV-Spectrophotometric Method for Ticagrelor
This protocol outlines a simple and rapid UV spectrophotometric method for the determination of Ticagrelor.[6]
3.2.1. Materials and Reagents
-
Ticagrelor working standard
-
Methanol
3.2.2. Instrumentation
-
UV-Visible Spectrophotometer with 1 cm matched quartz cells
3.2.3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Ticagrelor working standard and dissolve it in 100 ml of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 2-10 µg/mL with methanol.[6]
3.2.4. Wavelength Selection
Scan a 10 µg/ml solution of Ticagrelor in methanol from 200-400 nm to determine the wavelength of maximum absorbance (λmax).[6] For the Area Under Curve (AUC) method, a wavelength range of 220 nm was chosen.[6]
3.2.5. Calibration Curve
Measure the absorbance of the working standard solutions at the selected wavelength. Plot a graph of absorbance versus concentration and determine the correlation coefficient.
3.2.6. Sample Preparation
-
Weigh and powder twenty tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Ticagrelor and transfer it to a 100 ml volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Filter the solution and make further dilutions with methanol to obtain a concentration within the calibration range.
3.2.7. Analysis
Measure the absorbance of the sample solution and calculate the concentration of Ticagrelor from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for RP-HPLC analysis of Ticagrelor.
References
Application Note: A Validated Bioanalytical LC-MS/MS Method for the Quantification of Ticagrelor in Rat Plasma
Introduction
Ticagrelor (B1683153) is a direct-acting P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2] Preclinical pharmacokinetic studies in animal models, such as rats, are crucial for drug development. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ticagrelor in rat plasma. The method is sensitive, specific, and has been validated according to regulatory guidelines.
Experimental Protocols
Materials and Reagents
-
Ticagrelor reference standard
-
Internal Standard (IS) (e.g., Ticagrelor-d7 or Tolbutamide)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Blank rat plasma
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ticagrelor and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the Ticagrelor stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for sample preparation.[3][4][5][6]
-
Pipette 100 µL of rat plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of methanol and 200 µL of acetonitrile containing the internal standard.[7]
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.[7]
-
Centrifuge the tubes at 23,000 rpm for 5 minutes at 4°C.[7]
-
Transfer 100 µL of the clear supernatant to an autosampler vial.[7]
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., Kinetex XB-C18, Agilent® Poroshell 120EC C18).[4][8][9]
-
Mobile Phase: A gradient or isocratic elution can be used.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Injection Volume: 5 µL.[3]
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode. Both modes have been successfully used, though negative mode may offer higher response.[8][10][12]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimized MS Parameters:
Method Validation Summary
The method was validated according to FDA and EMA guidelines.[8][9]
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Ticagrelor | 2 - 1,500 | ≥ 0.9991[11] |
| Ticagrelor | 0.2 - 2,500 | ≥ 0.9949[12] |
| Ticagrelor | 100 - 800 | Not specified[1] |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LLOQ | 2 | ≤ 8.7 | -2.5 to 2.9 | ≤ 4.9 | -2.0 to 5.9 |
| Low | 8 | ≤ 7.75 | -4.87 to 1.75 | ≤ 5.67 | -2.18 to 7.68 |
| Medium | 800 | ≤ 9.86 | -3.22 to 4.67 | ≤ 5.76 | -4.43 to 0.07 |
| High | 3500 | ≤ 5.0 | -1.0 to 3.0 | ≤ 3.5 | -1.5 to 2.5 |
Accuracy and precision data are compiled from multiple sources and represent typical performance.[4][10][11][12]
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Ticagrelor | Low | 50.4 - 63.5 | 98.3 - 110.7 |
| Ticagrelor | Medium | 57.1 - 62.3 | Not specified |
| Ticagrelor | High | 62.7 - 67.0 | Not specified |
Recovery and matrix effect data are representative values.[3][13]
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Freeze-Thaw | 3 cycles | -20°C / -80°C | Stable |
| Short-Term (Plasma) | 24 hours | Room Temperature | Stable |
| Long-Term (Plasma) | 1 month | -25°C / -80°C | Stable |
| Post-Preparative | 72 hours | 4°C | Stable |
Stability data indicates that Ticagrelor is stable under typical laboratory handling and storage conditions.[3][4][13]
Visualizations
Caption: Workflow for Ticagrelor analysis in rat plasma.
Conclusion
This application note provides a detailed protocol for a sensitive and validated LC-MS/MS method for the quantification of Ticagrelor in rat plasma. The protein precipitation extraction method is simple and efficient, and the chromatographic and mass spectrometric conditions provide excellent selectivity and sensitivity. The method has been successfully validated and is suitable for use in preclinical pharmacokinetic studies.
References
- 1. Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disposition and metabolism of ticagrelor, a novel P2Y12 receptor antagonist, in mice, rats, and marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample pretreatment and HPLC determination of antiplatelet drug ticagrelor in blood plasma from patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and in vivo/in vitro characterization of Ticagrelor PLGA sustained-release microspheres for injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A Validated LC-MS/MS Method for the Simultaneous Determination of Ticagrelor, Its Two Metabolites and Major Constituents of Tea Polyphenols in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
troubleshooting matrix effects in Ticagrelor bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Ticagrelor (B1683153) and its active metabolite, AR-C124910XX.
Troubleshooting Guides
This section offers solutions to common problems encountered during the LC-MS/MS analysis of Ticagrelor.
Problem: I am observing significant ion suppression or enhancement for Ticagrelor and/or its active metabolite.
Answer:
Ion suppression or enhancement, collectively known as matrix effects, can significantly impact the accuracy and precision of your bioanalytical method.[1][2][3] Here are several strategies to troubleshoot and mitigate these effects:
1. Optimize Sample Preparation:
The most effective way to combat matrix effects is to remove interfering endogenous components from the sample before analysis.[2][4] Consider the following techniques, which have been successfully applied to Ticagrelor bioanalysis:
-
Protein Precipitation (PPT): This is a simple and rapid method. Acetonitrile (B52724) is a commonly used precipitant for Ticagrelor analysis.[5][6][7] While convenient, PPT may result in less clean extracts compared to other methods.[8] If you are using PPT and experiencing issues, consider optimizing the precipitant-to-plasma ratio.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample by partitioning the analytes of interest into an immiscible organic solvent, leaving many matrix components behind.[9][10] Ethyl acetate (B1210297) has been used for LLE of Ticagrelor and its metabolites.[10] Adjusting the pH of the aqueous phase can improve the extraction efficiency of acidic or basic analytes and minimize the co-extraction of impurities like phospholipids (B1166683).[4]
-
Solid-Phase Extraction (SPE): SPE is known for producing very clean samples and effectively removing phospholipids, a major source of matrix effects.[8] Although not as commonly reported for Ticagrelor in the provided literature, it is a powerful technique for minimizing matrix interference.[8]
2. Optimize Chromatographic Conditions:
Increasing the chromatographic separation between Ticagrelor, its metabolite, and co-eluting matrix components can significantly reduce ion suppression.[2]
-
Gradient Elution: Employing a gradient elution program can help separate the analytes from interfering matrix components. For example, a gradient of acetonitrile and an aqueous buffer like ammonium (B1175870) acetate has been shown to be effective.[6][11]
-
Column Chemistry: The choice of a suitable analytical column is critical. A C18 column is commonly used for the separation of Ticagrelor and its metabolite.[5][6][10]
3. Utilize an Appropriate Internal Standard (IS):
An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect, thus compensating for variations in signal intensity.[1][2]
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS (e.g., Ticagrelor-d7) is the gold standard as its physicochemical properties are nearly identical to the analyte.[2][9]
-
Analog Internal Standard: If a SIL-IS is unavailable, a structural analog can be used. Tolbutamide has been successfully used as an internal standard in some Ticagrelor assays.[5][7]
Problem: My results show poor accuracy and precision.
Answer:
Poor accuracy and precision can be a direct consequence of uncompensated matrix effects. The troubleshooting steps for ion suppression and enhancement are the primary actions to take. Additionally, ensure that your method is fully validated according to regulatory guidelines.[12] Validation should include a thorough assessment of the matrix effect using different lots of plasma, including hemolyzed and hyperlipidemic plasma, to ensure the robustness of the method.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects in Ticagrelor bioanalysis?
A1: The most common sources of matrix effects in plasma-based bioanalysis are phospholipids and other endogenous components that can co-elute with Ticagrelor and its active metabolite, AR-C124910XX, and interfere with the ionization process in the mass spectrometer source.[4][8]
Q2: How can I quantitatively assess the matrix effect in my assay?
A2: The matrix effect can be quantitatively assessed using the post-extraction spike method.[4] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor is calculated as the ratio of these two peak areas. A value close to 1 indicates a negligible matrix effect.[5]
Q3: What type of mass spectrometry ionization is best for Ticagrelor analysis?
A3: Electrospray ionization (ESI) in the negative ion mode has been shown to provide a higher response and is commonly used for the quantification of Ticagrelor and its active metabolite, AR-C124910XX.[5][6][10][11]
Q4: Can the choice of anticoagulant affect the analysis?
A4: While some methods have been validated with a specific anticoagulant like K2-EDTA, studies have also assessed the effect of other anticoagulants such as lithium heparin, sodium heparin, and K3-EDTA and found no significant impact on the analysis of Ticagrelor.[5][7] However, it is always good practice to validate the method with the specific anticoagulant used in your study samples.
Q5: Are there any known metabolites of Ticagrelor that might interfere with the analysis?
A5: Ticagrelor is extensively metabolized into several metabolites. The major active metabolite is AR-C124910XX.[13] A robust chromatographic method should be able to separate the parent drug and its active metabolite from other potential metabolites to ensure selectivity and avoid cross-talk.[5][10]
Quantitative Data Summary
The following tables summarize quantitative data from validated bioanalytical methods for Ticagrelor, demonstrating the successful mitigation of matrix effects.
Table 1: Matrix Effect and Extraction Recovery Data from a Validated LC-MS/MS Method [5][14][15]
| Analyte | Concentration (ng/mL) | Mean Extraction Recovery (%) ± SD | RSD (%) | Mean Matrix Effect (%) ± SD | RSD (%) |
| Ticagrelor | 0.5 | 99.2 ± 4.43 | 4.47 | 110 ± 3.12 | 2.84 |
| 200 | 105 ± 2.55 | 2.43 | 102 ± 2.65 | 2.60 | |
| 2000 | 103 ± 1.98 | 1.92 | 104 ± 1.58 | 1.52 | |
| AR-C124910XX | 0.5 | 102 ± 3.12 | 3.06 | 108 ± 2.12 | 1.96 |
| 200 | 105 ± 2.89 | 2.75 | 103 ± 2.01 | 1.95 | |
| 2000 | 104 ± 2.15 | 2.07 | 105 ± 1.88 | 1.79 |
Table 2: Summary of Validation Parameters from a Validated Method [6][11]
| Parameter | Ticagrelor | AR-C124910XX |
| Linear Range (ng/mL) | 0.781 - 800 | 0.781 - 800 |
| Correlation Coefficient (r²) | ≥ 0.994 | ≥ 0.994 |
| Intra-day Precision (RSD %) | ≤ 12.61 | ≤ 12.61 |
| Inter-day Precision (RSD %) | ≤ 12.61 | ≤ 12.61 |
| Accuracy (RE %) | ± 7.88 | ± 7.88 |
Experimental Protocols
Method 1: Protein Precipitation using Acetonitrile [5][6]
-
Sample Preparation:
-
To 50 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
Method 2: Liquid-Liquid Extraction [9][10]
-
Sample Preparation:
-
To a volume of plasma, add the internal standard.
-
Add an immiscible organic solvent such as ethyl acetate.[10]
-
Vortex to mix.
-
Centrifuge to separate the layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
LC-MS/MS conditions would be similar to those described in Method 1.
-
Visualizations
Caption: Experimental workflows for Ticagrelor bioanalysis sample preparation.
Caption: Logical workflow for troubleshooting matrix effects in bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of ticagrelor in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Deshydroxyethoxy Ticagrelor-d7
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the optimization of mass spectrometer parameters for the analysis of Deshydroxyethoxy Ticagrelor-d7. It includes troubleshooting advice, frequently asked questions, and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions (MRM) for Deshydroxyethoxy Ticagrelor (B1683153) and its deuterated internal standard (d7)?
A1: For quantitative analysis using tandem mass spectrometry, the most sensitive mass transitions are monitored. In positive electrospray ionization (ESI) mode, the signal intensities are significantly higher for these compounds. The recommended transitions are:
-
This compound (Internal Standard): m/z 486.20 → 153.10[1]
Q2: What is the recommended ionization mode for analyzing this compound?
A2: Positive electrospray ionization (ESI) mode is recommended as it provides a much higher signal intensity for Deshydroxyethoxy Ticagrelor and its internal standard compared to the negative ion mode.[1]
Q3: What are some common sample preparation techniques for plasma samples?
A3: The two most common methods are protein precipitation and liquid-liquid extraction.
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Protein Precipitation: This is a simpler and faster method. Acetonitrile (B52724) is frequently used to precipitate plasma proteins.[3][4][5][6] After adding acetonitrile, the sample is vortexed and centrifuged, and the supernatant is injected into the LC-MS/MS system.[3]
-
Liquid-Liquid Extraction: This method can provide a cleaner extract. A common solvent used is ethyl acetate.[7]
Q4: What are the key stability considerations for Ticagrelor and its metabolites in plasma samples?
A4: Ticagrelor and its metabolites have been found to be stable under several conditions, including:
-
For at least one month when stored at -80°C.[7]
-
For up to 24 hours at room temperature in plasma.[8]
-
Processed samples stored as a dry residue for 24 hours at 4°C.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization mode. | Ensure the mass spectrometer is operating in positive electrospray ionization (ESI) mode for higher response.[1] |
| Inefficient sample extraction. | Optimize the protein precipitation or liquid-liquid extraction protocol. Ensure complete protein removal and efficient analyte extraction. | |
| Non-optimized collision energy. | Perform a collision energy optimization experiment for the specific MRM transition to ensure maximum fragmentation and signal intensity.[9][10] | |
| High Background Noise / Interferences | Matrix effects from the biological sample. | Use a more effective sample clean-up method like liquid-liquid extraction or solid-phase extraction (SPE).[7] |
| Contamination from reagents or vials. | Use high-purity solvents and test blank samples to identify sources of contamination. | |
| Poor Peak Shape / Tailing | Inappropriate mobile phase composition. | Adjust the mobile phase composition, including the organic solvent ratio and the concentration of additives like formic acid or ammonium (B1175870) acetate. |
| Column degradation. | Replace the analytical column with a new one of the same type. | |
| Inconsistent Results / Poor Reproducibility | Variability in sample preparation. | Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and QCs. |
| Unstable instrument performance. | Perform a system suitability test before each run to ensure the LC-MS/MS system is performing within acceptable limits. | |
| Analyte instability. | Adhere to validated storage and handling conditions for the plasma samples and processed extracts.[7][8] |
Mass Spectrometer Parameters
The following table summarizes the key mass spectrometer parameters for the analysis of Deshydroxyethoxy Ticagrelor and its deuterated internal standard.
| Parameter | Deshydroxyethoxy Ticagrelor | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) m/z | 479.20[1][2] | 486.20[1] |
| Product Ion (Q3) m/z | 153.10[1][2] | 153.10[1] |
| Collision Energy (eV) | 28[2] | Not specified, but would be similar to the non-deuterated analyte. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and efficient method for preparing plasma samples for analysis.
-
To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile containing the internal standard (this compound).[3]
-
Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the samples at 13,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean autosampler vial.[3]
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[3]
LC-MS/MS Analysis
This section outlines a typical liquid chromatography and mass spectrometry setup.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring the transitions specified in the table above.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma.
Caption: Logical relationship of analyte and internal standard analysis in a triple quadrupole mass spectrometer.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Deshydroxyethoxy Ticagrelor | Ticagrelor Impurity & Metabolite [benchchem.com]
- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample pretreatment and HPLC determination of antiplatelet drug ticagrelor in blood plasma from patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. skyline.ms [skyline.ms]
- 10. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ticagrelor Chromatographic Analysis
Welcome to the technical support center for the chromatographic analysis of Ticagrelor (B1683153). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues related to chromatographic peak shape.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter during the analysis of Ticagrelor, offering potential causes and systematic solutions.
Q1: What are the common causes of peak tailing in Ticagrelor analysis and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. It can compromise resolution and lead to inaccurate quantification.[1][2][3][4]
Potential Causes & Solutions:
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Secondary Interactions: Strong interactions can occur between basic functional groups on Ticagrelor and acidic silanol (B1196071) groups on the column's stationary phase.[2][4]
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Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, minimizing these secondary interactions.[2] For instance, using a mobile phase with a phosphate (B84403) buffer adjusted to a lower pH (e.g., pH 4) can improve peak shape.[5] The addition of modifiers like formic acid or triethylamine (B128534) to the mobile phase can also enhance peak symmetry.[6][7]
-
Solution 2: Use an End-Capped Column: Employing a highly deactivated, end-capped column reduces the availability of active silanol groups for interaction.[2][4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1][2][3]
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Solution: Reduce the sample concentration or injection volume. You can test for this by diluting the sample and observing if the peak shape improves.[2]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.[1]
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, try backflushing the column or, if necessary, replace it.[1]
-
Q2: My Ticagrelor peak is fronting. What should I investigate?
Peak fronting, where the first half of the peak is broader, is less common than tailing but can also affect results.[1][3][4]
Potential Causes & Solutions:
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Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.[2][4]
-
Solution: Ensure your sample is completely dissolved in a solvent compatible with the mobile phase. You may need to decrease the sample concentration.[4]
-
-
Column Collapse: Using the column under harsh conditions, such as extreme pH or temperature, can cause a physical change in the column packing.[2][4]
-
Solution: Operate the column within the manufacturer's recommended limits for pH and temperature.[4]
-
-
Concentration Overload: A highly concentrated sample plug can lead to fronting.[3]
Q3: How does the mobile phase composition affect the peak shape of Ticagrelor?
The mobile phase is a critical factor in achieving optimal peak shape. Several components can be adjusted for improvement.
-
Organic Modifier: Acetonitrile (B52724) is often preferred over methanol (B129727) as it can provide better peak shape and lower back pressure.[7] However, successful methods have been developed using both.
-
pH and Buffers: The pH of the aqueous portion of the mobile phase is crucial. Using buffers like phosphate or ammonium (B1175870) acetate (B1210297) helps maintain a stable pH and can significantly improve peak symmetry.[5][8][9][10] For example, a mobile phase consisting of a phosphate buffer (pH adjusted to 4 with orthophosphoric acid) and methanol has been shown to be effective.[5]
-
Additives: Small amounts of additives like formic acid, triethylamine, or ortho-phosphoric acid can sharpen peaks by minimizing secondary interactions.[6]
Q4: What type of column is best suited for Ticagrelor analysis?
The choice of the stationary phase is fundamental for good separation and peak shape.
-
Stationary Phase: C18 columns are the most commonly used and have demonstrated good performance in numerous validated methods for Ticagrelor analysis.[5][6][11][12] C8 columns have also been used successfully.
-
Particle Size and Dimensions: Columns with smaller particle sizes (e.g., 2.2 µm, 3 µm) can offer higher resolution and efficiency.[6] Common column dimensions include 250 mm x 4.6 mm and 150 mm x 4.6 mm.[5][11]
Experimental Protocols and Data
Below are summaries of various experimental conditions reported for the successful analysis of Ticagrelor, which can serve as a starting point for method development and troubleshooting.
Table 1: HPLC Method Parameters for Ticagrelor Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm)[11] | Symmetry C18 (250mm×4.6 mm, 5µm)[5] | Unisol C18 (150 mm × 4.6 mm, 3µ) | Acclaim™ RSLC 120 C18 (2.1 × 100 mm, 2.2 µm)[6] |
| Mobile Phase | Acetonitrile:Methanol (70:30 v/v)[11] | Methanol:Phosphate buffer (pH 4) (75:25 v/v)[5] | Methanol:Triethanolamine buffer (pH 4.5) (70:30 v/v) | Acetonitrile and Water with 0.1% Formic Acid (Gradient)[6] |
| Flow Rate | 1.0 ml/min[11] | 1.0 ml/min[5] | 0.8 mL/min | 0.3 mL/min[6] |
| Detection (UV) | 254 nm[11] | 256 nm[5] | 240 nm | N/A (MS/MS detection)[6] |
| Retention Time | 3.793 min[11] | 2.750 min[5] | 3.247 min | Not specified |
Table 2: Sample Preparation Protocols
| Method | Protocol | Source |
| For Pharmaceutical Dosage Forms | Accurately weigh the equivalent of 10 mg of Ticagrelor from the dosage form and dissolve in methanol to make a 1000 µg/ml stock solution. Further dilutions are made using the mobile phase.[11] | [11] |
| For Human Plasma (Protein Precipitation) | To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile containing an internal standard. Vortex for 10 min, then centrifuge at 13,000 × g for 15 min at 4℃. The supernatant is filtered and injected.[6] | [6] |
| For Human Plasma (Liquid-Liquid Extraction) | To a 200 µL plasma sample, add an internal standard and extract using ethyl acetate. The organic layer is evaporated, and the residue is reconstituted before injection.[8] | [8] |
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting common chromatographic issues encountered during Ticagrelor analysis.
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Caption: A step-by-step guide to troubleshoot peak fronting problems.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. acdlabs.com [acdlabs.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. multireviewjournal.com [multireviewjournal.com]
stability of Deshydroxyethoxy Ticagrelor-d7 in stock solutions and plasma
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Deshydroxyethoxy Ticagrelor-d7 in stock solutions and plasma. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound neat material?
A: For long-term storage, this compound as a solid (neat material) should be stored at 2-8°C in a well-closed container[1]. Some suppliers recommend -20°C for powdered forms to ensure stability over several years[2].
Q2: How should I prepare and store stock solutions of this compound?
A: Stock solutions are typically prepared in acetonitrile (B52724) or methanol[3][4]. For stability, stock solutions of the non-deuterated analog (and by extension, the deuterated form) have been found to be stable for up to 24 hours at room temperature and for at least 2 months when stored at 4°C[1]. It is recommended to store stock solutions at -80°C for long-term use (e.g., up to 120 days)[3].
Q3: What is the stability of this compound in plasma?
A: this compound is stable in human plasma under various storage and handling conditions. This includes short-term storage on the benchtop, multiple freeze-thaw cycles, and long-term storage at -80°C. Quantitative data from a study on the non-deuterated form, which is expected to have similar stability, is provided in the tables below[3].
Q4: Are there any critical handling steps I should be aware of when working with whole blood samples?
A: Yes. It has been observed that ticagrelor (B1683153) and its metabolites are not stable for more than 3 hours in whole blood at either room temperature or 4°C. Therefore, it is crucial to process whole blood samples and isolate the plasma as quickly as possible to prevent degradation of the analyte[2].
Q5: Will multiple freeze-thaw cycles affect the concentration of this compound in my plasma samples?
A: Based on stability studies of the non-deuterated analog, Deshydroxyethoxy Ticagrelor is stable for at least three freeze-thaw cycles when plasma samples are frozen at -80°C and thawed at room temperature[1][3]. The deviation from the nominal concentration is well within the acceptable limits of ±15%[1].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or inconsistent instrument response for the internal standard (this compound). | Degradation of the stock or working solution. | 1. Prepare a fresh working solution from your stock. 2. If the issue persists, prepare a new stock solution from the neat material. 3. Always verify the storage conditions (temperature, light exposure) of your solutions. |
| Analyte concentration appears lower than expected in plasma samples. | 1. Degradation in whole blood prior to plasma separation. 2. Benchtop instability during sample processing. 3. Long-term storage issues. | 1. Ensure plasma is separated from whole blood as soon as possible (ideally within 3 hours)[2]. 2. Minimize the time plasma samples are kept at room temperature during preparation. Refer to the bench-top stability data below. 3. Confirm that long-term plasma storage has been consistently at -80°C. |
| High variability between replicate sample analyses. | Inconsistent sample handling during freeze-thaw cycles or processing. | 1. Ensure a consistent thawing procedure for all samples. 2. Process all samples in the batch under the same conditions and for a similar duration. 3. Refer to the post-treatment stability data to understand the stability window after processing. |
Data Presentation: Stability Summary
The following tables summarize the stability of Deshydroxyethoxy Ticagrelor (AR-C124910XX) in human plasma under various conditions. As a stable isotope-labeled internal standard, this compound is expected to exhibit similar stability. The data is adapted from a bioanalytical method validation study[3]. The acceptance criterion for stability is that the mean concentration is within ±15% of the nominal concentration.
Table 1: Short-Term (Bench-Top) Stability in Human Plasma at Room Temperature (8 hours)
| Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | RSD (%) | RE (%) |
| Deshydroxyethoxy Ticagrelor | 0.5 | 0.47 | 7.33 | -6.15 |
| 200 | 189 | 4.88 | -5.53 | |
| 2000 | 1968 | 4.11 | -1.62 |
Table 2: Freeze-Thaw Stability in Human Plasma (3 Cycles, -80°C to Room Temp)
| Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | RSD (%) | RE (%) |
| Deshydroxyethoxy Ticagrelor | 0.5 | 0.53 | 3.11 | 6.67 |
| 200 | 211 | 3.11 | 5.53 | |
| 2000 | 2089 | 2.55 | 4.47 |
Table 3: Long-Term Stability in Human Plasma at -80°C (120 days)
| Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | RSD (%) | RE (%) |
| Deshydroxyethoxy Ticagrelor | 0.5 | 0.54 | 4.17 | 8.83 |
| 200 | 213 | 4.87 | 6.55 | |
| 2000 | 2155 | 3.18 | 7.73 |
Table 4: Post-Treatment (Autosampler) Stability of Extracted Samples at 4°C (36 hours)
| Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | RSD (%) | RE (%) |
| Deshydroxyethoxy Ticagrelor | 0.5 | 0.47 | 8.87 | -5.15 |
| 200 | 189 | 5.11 | -5.72 | |
| 2000 | 1988 | 3.65 | -0.62 |
Experimental Protocols
Protocol 1: Stock Solution Stability Assessment
This protocol outlines the procedure for determining the stability of this compound stock solutions.
Objective: To evaluate the stability of the analyte in a stock solution under specified storage conditions (e.g., room temperature and 4°C).
Materials:
-
This compound neat material
-
Acetonitrile or Methanol (B129727) (LC-MS grade)
-
Volumetric flasks and pipettes
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration within the instrument's linear range and analyze it using the LC-MS/MS method. This serves as the baseline response.
-
Storage: Store the remaining stock solution under the desired conditions (e.g., one aliquot at room temperature and another at 4°C).
-
Analysis at Subsequent Time Points: At predefined intervals (e.g., 6, 12, 24 hours for room temperature; 1, 2, 4, 8 weeks for 4°C), dilute an aliquot of the stored stock solution to the same concentration as in step 2 and analyze it.
-
Data Evaluation: Compare the mean peak area of the stored solution to the mean peak area of the freshly prepared solution (or the Time 0 sample). The solution is considered stable if the percentage difference is within an acceptable range (typically ±10-15%).
References
- 1. academic.oup.com [academic.oup.com]
- 2. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
minimizing ion suppression in Ticagrelor LC-MS analysis
Welcome to the technical support center for the LC-MS analysis of Ticagrelor (B1683153). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Ticagrelor LC-MS analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, Ticagrelor, in the mass spectrometer's ion source. This interference reduces the ionization efficiency, leading to a decreased signal intensity, which can compromise the sensitivity, accuracy, and reproducibility of the analytical method.
Q2: What are the most common causes of ion suppression in Ticagrelor analysis?
A2: The most common causes of ion suppression in the analysis of Ticagrelor from biological matrices are endogenous matrix components that are not removed during sample preparation. These include:
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Phospholipids (B1166683): Abundant in plasma and serum, phospholipids are notorious for causing ion suppression, particularly in reversed-phase chromatography where they may co-elute with the analytes of interest.
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Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can contaminate the ion source and suppress the analyte signal.
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Other Endogenous Molecules: Small molecules, metabolites, and proteins that remain after incomplete sample cleanup can also interfere with ionization.
Q3: How can I detect and diagnose ion suppression in my Ticagrelor assay?
A3: A common and effective method for diagnosing ion suppression is the post-column infusion experiment . This technique helps to identify regions in the chromatogram where co-eluting matrix components are causing a drop in signal intensity. The experiment involves infusing a constant flow of a Ticagrelor standard solution into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the otherwise stable baseline signal for Ticagrelor indicates the retention time at which ion-suppressing components are eluting.
Troubleshooting Guide
Issue 1: Low or inconsistent signal intensity for Ticagrelor.
This is a primary indicator of potential ion suppression. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for low Ticagrelor signal.
Issue 2: Which sample preparation method is most effective at minimizing ion suppression?
The choice of sample preparation is critical. While simpler methods like Protein Precipitation (PPT) are faster, more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) provide cleaner extracts, significantly reducing matrix effects.
Caption: Comparison of sample preparation workflows.
Data Presentation: Sample Preparation Techniques
The following table summarizes quantitative data on recovery and matrix effects for different sample preparation methods from various published studies. Note that direct comparison is challenging as the data originates from different experimental conditions.
| Technique | Analyte | Recovery (%) | Matrix Effect (%) | Comments | Source |
| Protein Precipitation | Ticagrelor | 99.2 - 105 | 102 - 110 | Simple, fast, and showed negligible matrix effect in this specific validated method.[1] | [1] |
| Protein Precipitation | AR-C124910XX | 102 - 105 | 102 - 110 | The active metabolite also showed excellent recovery and minimal matrix effect.[1] | [1] |
| Liquid-Liquid Extraction | Ticagrelor | Not Specified | 98.3 - 110.7 | LLE with ethyl acetate (B1210297) provided a clean extract with minimal matrix effects.[2][3] | [2][3] |
| Liquid-Liquid Extraction | AR-C124910XX | Not Specified | 102.1 - 112.3 | Similar to the parent drug, the metabolite showed minimal matrix effects with LLE.[2][3] | [2][3] |
| Solid-Phase Extraction | General | Typically >80 | Typically <20 | SPE is highly effective at removing a wide range of interferences, including phospholipids, leading to the cleanest extracts and lowest ion suppression. Specific data for Ticagrelor was not available for direct comparison. | General Knowledge |
Matrix Effect (%) is often calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value of 100% indicates no matrix effect, >100% indicates ion enhancement, and <100% indicates ion suppression.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is adapted from a validated method for the analysis of Ticagrelor and its active metabolite in human plasma.[1]
-
Sample Preparation:
-
Aliquot 50 µL of human plasma into a microcentrifuge tube.
-
Add 150 µL of acetonitrile (containing the internal standard). The 3:1 ratio of acetonitrile to plasma was found to yield consistent and high recoveries.[1]
-
-
Precipitation and Separation:
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is based on a method developed for the simultaneous determination of Ticagrelor and its metabolites in human plasma.[3][4]
-
Sample Preparation:
-
Extraction:
-
Add 1.3 mL of an immiscible organic solvent, such as ethyl acetate or a hexane/ethyl acetate (50/50, v/v) mixture.[3][4]
-
Vortex the mixture vigorously for 5 minutes to facilitate the extraction of Ticagrelor into the organic phase.[3]
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.[3]
-
-
Evaporation and Reconstitution:
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 3: Post-Column Infusion for Ion Suppression Diagnosis
This is a general protocol to identify ion suppression zones in your chromatogram.
-
Setup:
-
Prepare a standard solution of Ticagrelor at a concentration that provides a stable, mid-range signal.
-
Using a syringe pump and a T-connector, continuously infuse the Ticagrelor solution into the flow path between the LC column outlet and the mass spectrometer's ion source.
-
-
Execution:
-
Begin the infusion and allow the Ticagrelor signal to stabilize on the mass spectrometer.
-
Inject a blank matrix sample (that has undergone your sample preparation procedure) onto the LC column.
-
Run your standard chromatographic gradient.
-
-
Analysis:
-
Monitor the Ticagrelor signal throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.
-
Caption: Experimental setup for post-column infusion.
References
- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
addressing analytical variability in Ticagrelor quantification assays
Welcome to the technical support center for Ticagrelor (B1683153) quantification assays. This resource is designed for researchers, scientists, and drug development professionals to address analytical variability and troubleshoot common issues encountered during the experimental quantification of Ticagrelor and its active metabolite, AR-C124910XX.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying Ticagrelor and its active metabolite in plasma?
A1: The most prevalent and robust method for the simultaneous quantification of Ticagrelor and its active metabolite, AR-C124910XX, in human plasma is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for bioanalytical studies.[2]
Q2: What are the typical sources of analytical variability in Ticagrelor quantification assays?
A2: Analytical variability can arise from several factors, including:
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Sample Preparation: Inconsistent protein precipitation or liquid-liquid extraction can lead to variable recovery.
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Matrix Effects: Endogenous components in plasma can suppress or enhance the ionization of the analytes, affecting accuracy and precision.[1][3]
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Analyte Stability: Ticagrelor and its metabolite can be unstable under certain storage and handling conditions. For instance, they are not stable for more than 3 hours in whole blood at room temperature or 4°C, necessitating rapid plasma isolation.[4][5]
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Chromatographic Issues: Poor peak shape, shifting retention times, and inadequate separation from interfering peaks can all contribute to variability.
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Mass Spectrometer Performance: Fluctuations in instrument sensitivity and calibration can impact results.
Q3: Which ionization mode is optimal for Ticagrelor and AR-C124910XX analysis by LC-MS/MS?
A3: While both positive and negative electrospray ionization (ESI) modes can be used, a higher response is typically achieved in the negative ion detection mode for Ticagrelor and its active metabolite.[1][2]
Q4: What type of anticoagulant should be used for blood sample collection?
A4: Methods have been successfully validated using K2-EDTA as the anticoagulant.[1] Studies have also tested lithium heparin, sodium heparin, and K3-EDTA with no significant anticoagulant effect observed.[1]
Troubleshooting Guides
Issue 1: High Variability in Quality Control (QC) Samples
High relative standard deviation (RSD) in QC samples is a common indicator of assay variability.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting techniques for plasma, protein precipitation solvent, and internal standard. Automate liquid handling steps if possible. |
| Matrix Effects | Evaluate matrix effects from different plasma lots.[3] Consider using a more effective sample cleanup method like liquid-liquid extraction or solid-phase extraction (SPE). Using a stable isotope-labeled internal standard (e.g., Ticagrelor-d7) can also help compensate for matrix effects.[6] |
| Analyte Instability | Ensure plasma samples are processed promptly after collection and stored at -80°C.[1] Avoid repeated freeze-thaw cycles.[4] Verify the stability of stock and working solutions. |
| Instrument Fluctuation | Check the stability of the LC-MS/MS system. Run system suitability tests before each batch to ensure consistent performance. Monitor for any drift in sensitivity. |
Troubleshooting Logic: High Variability in QC Samples
Caption: Troubleshooting workflow for high QC sample variability.
Issue 2: Low Analyte Recovery
Low recovery can lead to poor sensitivity and inaccurate quantification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inefficient Protein Precipitation | Optimize the ratio of plasma to precipitation solvent (typically acetonitrile). Ensure thorough vortexing and adequate centrifugation to completely precipitate proteins.[1] |
| Suboptimal Liquid-Liquid Extraction (LLE) | Test different organic solvents (e.g., ethyl acetate) and pH adjustments of the aqueous phase to improve extraction efficiency.[6] Optimize mixing and phase separation steps. |
| Analyte Adsorption | Use low-adsorption polypropylene (B1209903) tubes and vials. Pre-condition pipette tips by aspirating and dispensing the sample liquid once before transferring. |
| Degradation During Extraction | Perform extraction steps at a low temperature (e.g., on ice) to minimize potential degradation. |
Troubleshooting Logic: Low Analyte Recovery
Caption: Troubleshooting workflow for low analyte recovery.
Data Presentation: Method Performance Comparison
The following tables summarize key performance parameters from various validated LC-MS/MS methods for Ticagrelor quantification.
Table 1: Linearity and Sensitivity
| Parameter | Method 1[1] | Method 2[2] | Method 3[4][7] |
| Analyte(s) | Ticagrelor & AR-C124910XX | Ticagrelor & AR-C124910XX | Ticagrelor & AR-C124910XX |
| Linear Range (ng/mL) | 0.2 - 2,500 | 0.781 - 800 | 2 - 5,000 (µg/L) |
| LLOQ (ng/mL) | 0.2 | 0.781 | 2 |
| Correlation Coefficient (r²) | ≥ 0.9949 | ≥ 0.994 | - |
Table 2: Precision and Accuracy
| Parameter | Method 1 (Ticagrelor)[1] | Method 1 (AR-C124910XX)[1] | Method 2 (Both)[2] |
| Intra-day Precision (%RSD) | ≤ 7.75 | ≤ 9.86 | < 12.61 |
| Inter-day Precision (%RSD) | ≤ 5.67 | ≤ 5.76 | < 12.61 |
| Intra-day Accuracy (%RE) | -4.87 to 1.75 | -3.22 to 4.67 | ± 7.88 |
| Inter-day Accuracy (%RE) | -2.18 to 7.68 | -4.43 to 0.07 | ± 7.88 |
Table 3: Recovery and Matrix Effect
| Parameter | Method 1[1] | Method 2[3] | Method 3[4] |
| Extraction Recovery (Ticagrelor) | 99.2% - 105% | 99.7% | 59.3% - 63.5% |
| Extraction Recovery (Metabolite) | 102% - 105% | 96.6% | 50.4% - 67.0% |
| Matrix Effect (Ticagrelor) | 102% - 110% | 0.981 - 0.984 (Factor) | Not significant |
| Matrix Effect (Metabolite) | 102% - 110% | 0.991 - 0.997 (Factor) | Not significant |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This protocol is based on a simple and rapid method for sample cleanup.[1][2]
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Aliquoting: Pipette 50 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard (IS) Addition: Add the internal standard solution (e.g., 5 ng/mL Tolbutamide or Ticagrelor-d7 in acetonitrile).
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Protein Precipitation: Add 200 µL of acetonitrile (B52724) to the plasma sample.
-
Mixing: Vortex the mixture for approximately 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject a 5 µL aliquot into the LC-MS/MS system for analysis.[1]
Experimental Workflow: Protein Precipitation
Caption: Workflow for sample preparation using protein precipitation.
Protocol 2: LC-MS/MS Conditions
These are representative conditions and may require optimization for your specific instrumentation.
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LC System: Agilent 1260 HPLC system or equivalent.[1]
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Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[2]
-
Gradient Elution: A gradient is typically used to ensure good separation.
-
Injection Volume: 5 µL.[1]
-
Autosampler Temperature: 4°C.[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
References
- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Ticagrelor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Ticagrelor (B1683153) to identify impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways observed for Ticagrelor in forced degradation studies?
A1: The primary degradation pathways for Ticagrelor identified in forced degradation studies include oxidation, S-dealkylation, and N-dealkylation.[1] Up to nine degradation products resulting from these pathways have been identified using techniques like high-pressure liquid chromatography-multistage mass spectrometry (LC-MSn).[1]
Q2: Under which stress conditions is Ticagrelor most susceptible to degradation?
A2: Ticagrelor is particularly susceptible to degradation under alkaline and oxidative conditions. It shows more stability under acidic, photolytic, and thermal stress.
Q3: What are the common impurities identified during forced degradation of Ticagrelor?
A3: Common impurities include the N-oxide form of Ticagrelor, which is often observed under oxidative stress, and a de-ethylated product that can form under alkaline conditions. Other potential impurities arise from S-dealkylation and N-dealkylation.
Q4: What is a suitable analytical technique for separating and quantifying Ticagrelor and its impurities?
A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique. This method, typically using a C18 column and a UV or Photodiode Array (PDA) detector, can effectively separate Ticagrelor from its degradation products.[2] For structural elucidation of unknown impurities, LC-MS is highly recommended.[1]
Q5: How can I ensure my HPLC method is "stability-indicating"?
A5: A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you must perform forced degradation studies and demonstrate that the peaks for Ticagrelor and its various degradation products are well-resolved from each other.
Troubleshooting Guide
Q1: I am not seeing any degradation of Ticagrelor under acidic conditions. Is this normal?
A1: Yes, it is common to observe minimal to no degradation of Ticagrelor under acidic stress. Several studies report that Ticagrelor is relatively stable in acidic media. If you need to induce degradation, you might consider increasing the acid concentration, temperature, or duration of the stress. However, the primary goal is to achieve partial degradation (typically 5-20%) to demonstrate the stability-indicating nature of your analytical method, so extensive degradation is not always necessary.
Q2: My chromatogram shows a significant loss of the Ticagrelor peak under alkaline conditions, but I don't see well-defined impurity peaks. What could be the issue?
A2: This could be due to several factors:
-
Poor Resolution: Your HPLC method may not be adequately resolving the degradation products from the Ticagrelor peak or from each other. Consider optimizing the mobile phase composition, gradient, or trying a different column chemistry.
-
Degradants Not UV Active: Some degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. A PDA detector can be helpful here to screen across a range of wavelengths.
-
Precipitation: The degradation products might be precipitating out of the solution. Ensure that the pH of your final sample solution is compatible with your mobile phase to prevent precipitation on the column.
-
Highly Polar Degradants: Some degradation products may be highly polar and elute with the solvent front. Adjusting the initial mobile phase composition to be more retentive for polar compounds might be necessary.
Q3: I am observing multiple peaks in my oxidative stress samples. How can I identify them?
A3: The presence of multiple peaks under oxidative stress is expected. To identify these, a mass spectrometer (MS) coupled with your HPLC is the most powerful tool. By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks, you can propose and confirm their structures. Common oxidative degradation products include N-oxides.
Q4: My system suitability parameters, particularly peak tailing for Ticagrelor, are out of specification. How can I fix this?
A4: Peak tailing can be caused by several factors:
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Column Overload: Try injecting a lower concentration of your sample.
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Secondary Silanol Interactions: Ticagrelor has several functional groups that can interact with free silanols on the silica-based column packing. Using a base-deactivated column or adding a small amount of a competing base, like triethylamine, to your mobile phase can help. Adjusting the mobile phase pH can also mitigate this issue.
-
Column Degradation: The column itself may be degrading, especially if exposed to harsh pH conditions. Ensure your mobile phase pH is within the recommended range for your column. If the column is old, it may need to be replaced.
Quantitative Data Summary
The following table summarizes the percentage of Ticagrelor degradation observed under various stress conditions as reported in a representative study. Note that results can vary based on the specific experimental conditions (e.g., concentration of stressor, temperature, and duration).
| Stress Condition | Reagent and Conditions | Duration | % Degradation of Ticagrelor |
| Acid Hydrolysis | 0.1 M HCl at 80°C | 2 hours | 5.2% |
| Base Hydrolysis | 0.1 M NaOH at 80°C | 30 minutes | 15.8% |
| Oxidative | 30% H₂O₂ at 60°C | 30 minutes | 12.4% |
| Thermal | Dry heat at 105°C | 24 hours | 3.1% |
| Photolytic | UV light (254 nm) | 24 hours | 4.5% |
Experimental Protocols
Protocol 1: Forced Degradation of Ticagrelor
This protocol outlines a general procedure for subjecting Ticagrelor to various stress conditions.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve an appropriate amount of Ticagrelor in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the Ticagrelor stock solution and 0.1 M hydrochloric acid (HCl). Heat the mixture in a water bath at 80°C for a specified period (e.g., 2 hours). After cooling, neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) and dilute with the mobile phase to the desired concentration for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the Ticagrelor stock solution and 0.1 M sodium hydroxide (NaOH). Heat the mixture in a water bath at 80°C for a shorter period (e.g., 30 minutes) due to higher lability. After cooling, neutralize with an equivalent amount of 0.1 M HCl and dilute with the mobile phase.
-
Oxidative Degradation: Mix equal volumes of the Ticagrelor stock solution and 30% hydrogen peroxide (H₂O₂). Keep the solution at 60°C for a specified time (e.g., 30 minutes). Dilute with the mobile phase to the final concentration.
-
Thermal Degradation: Expose a solid sample of Ticagrelor to dry heat in a hot air oven at 105°C for 24 hours. After the specified time, dissolve the sample in a suitable solvent and dilute with the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of Ticagrelor (in a suitable solvent) in a quartz cuvette or a thin solid film in a petri dish to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Prepare the sample for analysis by diluting it with the mobile phase.
3. Sample Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for Ticagrelor and Its Impurities
This protocol provides a typical stability-indicating RP-HPLC method.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or using a PDA detector to monitor multiple wavelengths)
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)
2. System Suitability:
-
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a standard solution of Ticagrelor multiple times (e.g., n=5).
-
Acceptance Criteria:
-
Tailing Factor: Not more than 2.0
-
Theoretical Plates: Not less than 2000
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%
-
3. Analysis:
-
Inject the blank (mobile phase), the unstressed standard solution, and the stressed sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peaks.
-
Calculate the percentage of degradation and the amount of each impurity.
Visualizations
References
Technical Support Center: Enhancing Recovery of Ticagrelor from Plasma Samples
Welcome to the technical support center for the analysis of Ticagrelor (B1683153) in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with enhancing the recovery of Ticagrelor during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Ticagrelor from plasma samples?
A1: The most prevalent methods for extracting Ticagrelor and its active metabolite, AR-C124910XX, from plasma are protein precipitation (PPT) and solid-phase extraction (SPE). Liquid-liquid extraction (LLE) has also been successfully used. The choice of method often depends on the desired level of sample cleanup, sensitivity, and throughput.
Q2: Why is my Ticagrelor recovery inconsistent when using protein precipitation?
A2: Inconsistent recovery with protein precipitation can stem from several factors, including incomplete protein removal, co-precipitation of Ticagrelor with the plasma proteins, or variability in the precipitation process. Ensuring a consistent solvent-to-plasma ratio, thorough vortexing, and adequate centrifugation are critical for reproducibility.
Q3: Can the choice of anticoagulant in blood collection tubes affect Ticagrelor recovery?
A3: While one study found no significant anticoagulant effect when using K2-EDTA, K3-EDTA, lithium heparin, or sodium heparin, it is always good practice to validate the chosen anticoagulant for your specific assay to ensure it does not interfere with the extraction or analysis.[1]
Q4: What are the typical recovery rates for Ticagrelor using different extraction methods?
A4: Recovery rates for Ticagrelor can vary depending on the specific protocol and laboratory conditions. However, reported recoveries for protein precipitation are generally in the range of 60-70%, while solid-phase extraction has been reported to yield recoveries of 70-78%.[2][3]
Troubleshooting Guides
Low Recovery of Ticagrelor
Problem: You are experiencing lower than expected recovery of Ticagrelor from your plasma samples.
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Ensure the correct ratio of precipitating solvent (e.g., acetonitrile) to plasma is used. A 3:1 ratio is commonly effective. - Vortex the sample vigorously for a sufficient amount of time (e.g., 1-10 minutes) to ensure thorough mixing and protein denaturation. - Increase the centrifugation speed and/or time to ensure complete pelleting of the precipitated proteins. |
| Co-precipitation of Ticagrelor | - Optimize the choice of precipitating solvent. While acetonitrile (B52724) is common, methanol (B129727) or other organic solvents can be tested. - Adjust the pH of the plasma sample before adding the precipitating solvent to alter the protein-binding characteristics of Ticagrelor. |
| Inefficient Solid-Phase Extraction (SPE) | - Conditioning: Ensure the SPE cartridge is properly conditioned with the recommended solvents to activate the stationary phase. - Loading: Load the sample at a slow and steady flow rate to allow for adequate interaction between Ticagrelor and the sorbent. - Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute Ticagrelor. - Elution: Use a strong enough elution solvent and a sufficient volume to ensure complete elution of Ticagrelor from the cartridge. |
| Analyte Loss During Evaporation/Reconstitution | - If an evaporation step is used, ensure it is not too harsh (e.g., excessive heat or a strong stream of nitrogen) which could lead to loss of the analyte. - Ensure the dried extract is fully reconstituted in the appropriate solvent by vortexing or sonicating before injection into the LC-MS/MS system. |
High Matrix Effects in LC-MS/MS Analysis
Problem: You are observing significant ion suppression or enhancement in your LC-MS/MS analysis of Ticagrelor.
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | - If using protein precipitation, consider switching to a more rigorous cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components. - For SPE, optimize the wash steps to more effectively remove interfering substances. |
| Co-elution of Matrix Components | - Modify the LC gradient to improve the separation of Ticagrelor and its metabolite from co-eluting matrix components. - Consider using a different stationary phase for your analytical column. |
| Phospholipid Interference | - Phospholipids from the plasma matrix are a common cause of ion suppression. Use a phospholipid removal plate or a specific SPE cartridge designed for phospholipid removal. |
Data Presentation
Table 1: Reported Recovery of Ticagrelor and its Active Metabolite (AR-C124910XX) from Human Plasma
| Extraction Method | Analyte | Recovery (%) | Reference |
| Protein Precipitation | Ticagrelor | 63.5 | [3] |
| AR-C124910XX | 50.4 | [3] | |
| Solid-Phase Extraction | Not Specified | 70-78 | [2] |
Table 2: Summary of LC-MS/MS Parameters for Ticagrelor Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) | Kinetex XB-C18 |
| Mobile Phase | A: Acetonitrile B: 0.1% Formic acid in water | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 mL/min | Not Specified |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Electrospray Ionization (ESI) |
| MRM Transition (Ticagrelor) | m/z 521.11 → 361.10 | Not Specified |
| MRM Transition (AR-C124910XX) | m/z 477.03 → 361.10 | Not Specified |
| Reference | [1] | [4] |
Experimental Protocols
Protein Precipitation Method
This protocol is a representative example based on published methods.[1][3]
-
Sample Preparation:
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., 5 ng/mL tolbutamide).
-
-
Precipitation:
-
Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 13,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or autosampler vial. Some protocols may include a filtration step through a 0.2 µm PTFE syringe filter at this stage.
-
-
Analysis:
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.
-
General Solid-Phase Extraction (SPE) Workflow
-
Cartridge Selection:
-
Choose a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent) suitable for the extraction of moderately nonpolar compounds like Ticagrelor from an aqueous matrix.
-
-
Conditioning:
-
Wash the cartridge with a strong organic solvent (e.g., methanol) to activate the sorbent.
-
Equilibrate the cartridge with a weaker solvent, typically the same as the sample loading solvent (e.g., water or a buffered solution).
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, controlled flow rate. Pre-treatment may involve dilution or pH adjustment.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove endogenous interferences without eluting Ticagrelor. The strength of the wash solvent will need to be optimized.
-
-
Elution:
-
Elute Ticagrelor from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile). The volume and composition of the elution solvent should be optimized for complete recovery.
-
-
Evaporation and Reconstitution (Optional):
-
The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS mobile phase to concentrate the sample.
-
Visualizations
Caption: Workflow for Ticagrelor extraction from plasma using protein precipitation.
Caption: General workflow for solid-phase extraction (SPE).
Caption: Troubleshooting logic for low Ticagrelor recovery.
References
- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice [mdpi.com]
- 4. Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-eluting peaks in Ticagrelor metabolite profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during Ticagrelor metabolite profiling.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-eluting peaks in Ticagrelor metabolite analysis?
Co-elution of Ticagrelor and its metabolites, particularly isomers, is a frequent challenge in chromatographic analysis. The primary causes include:
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Similar Physicochemical Properties: Metabolites of Ticagrelor, such as the active metabolite AR-C124910XX and its isomers, often possess very similar polarity, molecular weight, and pKa values, leading to comparable retention times on a given stationary phase.
-
Suboptimal Chromatographic Conditions: An unoptimized mobile phase composition, gradient slope, flow rate, or column temperature can fail to provide sufficient selectivity to resolve closely related compounds.
-
Inadequate Column Chemistry: The choice of stationary phase is critical. A standard C18 column may not have the unique selectivity needed to separate structurally similar isomers.
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Poor Sample Preparation: Inadequate extraction or cleanup of the sample matrix can introduce interfering compounds that co-elute with the analytes of interest, compressing peaks and obscuring resolution.
Q2: How can I confirm if I have co-eluting peaks?
Confirming co-elution requires a combination of chromatographic and spectrometric evidence:
-
Peak Shape Analysis: Asymmetrical or broad peaks can be indicative of underlying, unresolved peaks.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can reveal the presence of multiple compounds with different elemental compositions under a single chromatographic peak. Examining the extracted ion chromatograms (EICs) for specific m/z values of suspected metabolites can help differentiate them.
-
MS/MS Fragmentation: If the co-eluting compounds are isomers, they will have the same molecular weight. In this case, comparing the MS/MS fragmentation patterns across the width of the chromatographic peak may reveal different fragment ions or different relative abundances of fragments, indicating the presence of more than one compound.
Troubleshooting Guide
Issue: Poor resolution between Ticagrelor and its active metabolite (AR-C124910XX).
This is a common issue due to their structural similarity. The following steps can be taken to improve separation.
1. Optimization of Chromatographic Conditions
A systematic approach to optimizing the liquid chromatography (LC) method is the most effective way to resolve co-eluting peaks.
-
Mobile Phase Modification:
-
pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of Ticagrelor and its metabolites, thereby changing their interaction with the stationary phase and improving separation.
-
Organic Modifier: Switching the organic solvent (e.g., from acetonitrile (B52724) to methanol, or vice versa) can alter the selectivity of the separation due to different solvent strengths and interaction mechanisms.
-
-
Gradient Optimization:
-
A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) can increase the separation between closely eluting compounds.
-
-
Column Temperature:
-
Increasing the column temperature can decrease the viscosity of the mobile phase, leading to sharper peaks and potentially improved resolution. However, it can also affect the stability of the analytes.
-
2. Evaluation of Different Stationary Phases
If optimizing the mobile phase is insufficient, testing different column chemistries is the next logical step.
| Column Chemistry | Separation Principle | Application for Ticagrelor |
| C18 | Reversed-phase (hydrophobic interactions) | Standard starting point, but may lack selectivity for isomers. |
| Phenyl-Hexyl | Reversed-phase with π-π interactions | Can provide alternative selectivity for aromatic compounds like Ticagrelor and its metabolites. |
| Pentafluorophenyl (PFP) | Multiple interaction modes (hydrophobic, π-π, dipole-dipole) | Often successful in separating positional isomers and structurally similar compounds. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning into a water-enriched layer on the stationary phase | Useful for polar metabolites that are poorly retained in reversed-phase chromatography. |
3. Utilizing Advanced MS Techniques
When chromatographic separation is challenging, advanced mass spectrometry techniques can provide an alternative means of differentiation.
-
Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge. Isomers that are chromatographically co-eluting may be separable in the gas phase by IMS, providing an additional dimension of separation.
Experimental Protocols
Protocol 1: Generic Method for Ticagrelor and Metabolite Separation
This protocol provides a starting point for method development.
-
Sample Preparation:
-
Perform a protein precipitation of plasma samples by adding 3 volumes of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a common starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100-1000 for profiling, followed by data-dependent MS/MS for structural confirmation.
-
Visualizations
Caption: Experimental workflow for Ticagrelor metabolite profiling.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Technical Support Center: Method Refinement for High-Throughput Ticagrelor Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of Ticagrelor (B1683153) and other P2Y12 receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common high-throughput screening (HTS) assays for identifying P2Y12 receptor antagonists like Ticagrelor?
A1: The most prevalent HTS assays for P2Y12 receptor antagonists include:
-
Radioligand Binding Assays: These assays measure the displacement of a radiolabeled ligand (e.g., [³H]-2MeS-ADP) from the P2Y12 receptor by a test compound. They are considered a gold standard for determining binding affinity.[1][2]
-
cAMP (Cyclic Adenosine Monophosphate) Assays: Since the P2Y12 receptor is a Gi-coupled GPCR, its activation leads to a decrease in intracellular cAMP levels. HTS-compatible cAMP assays, such as those using HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology, can quantify the inhibitory effect of compounds on this signaling pathway.[3]
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Calcium Flux Assays: While P2Y12 is primarily Gi-coupled, cell lines can be engineered to co-express promiscuous G-proteins (e.g., Gα16) that couple P2Y12 activation to calcium mobilization. This allows for the use of high-throughput calcium flux assays using fluorescent indicators.
-
Fluorescence Polarization (FP) Assays: These assays measure the change in polarization of a fluorescently labeled ligand upon binding to the P2Y12 receptor. The displacement of this ligand by a test compound results in a decrease in fluorescence polarization.[4][5]
Q2: How do I choose the right assay for my Ticagrelor screening campaign?
A2: The choice of assay depends on several factors:
-
Screening Goal: If the primary goal is to identify compounds that bind to the P2Y12 receptor, a radioligand binding assay is a direct and robust method. If the goal is to find functional antagonists, cell-based assays like cAMP or calcium flux assays are more appropriate.
-
Throughput and Cost: Fluorescence-based assays (FP, HTRF) are generally more amenable to ultra-high-throughput screening (uHTS) and avoid the costs and safety concerns associated with radioactive materials.
-
Target and Cell Line: The availability of a stable cell line expressing the P2Y12 receptor at an appropriate density is crucial for cell-based assays. The choice of cell line can also influence the signaling pathway that is most robustly activated.
Q3: What are the key parameters to consider for assay validation in a Ticagrelor HTS campaign?
A3: Before initiating a full-scale HTS campaign, it is critical to validate the assay by assessing the following parameters:
-
Z'-factor: This is a measure of the statistical effect size and is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Signal-to-Noise (S/N) Ratio: This ratio compares the signal of the positive control to the noise of the background. A higher S/N ratio is desirable for better hit identification.
-
Signal Window (SW): This is the difference between the means of the high and low controls. A larger signal window provides a more robust assay.
-
Coefficient of Variation (%CV): This measures the variability of the data. A lower %CV indicates higher precision.
-
DMSO Tolerance: The assay should be tolerant to the concentration of dimethyl sulfoxide (B87167) (DMSO) used to dissolve the test compounds.
Troubleshooting Guides
Issue 1: High Variability and Poor Z'-factor
| Potential Cause | Troubleshooting Steps |
| Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature gradients, leading to inconsistent results.[6] | - Fill the outer wells with media or buffer to create a humidity barrier.- Use microplates with low-evaporation lids.- Incubate plates in a humidified chamber.- Implement a plate layout that avoids using the outer wells for experimental samples. |
| Inconsistent Cell Seeding: Uneven cell density across the plate can lead to high variability in cell-based assays. | - Ensure a homogenous cell suspension before and during plating.- Use an automated cell dispenser for consistent seeding.- Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. |
| Reagent Instability: Degradation of critical reagents, such as the radioligand or fluorescent probe, can lead to inconsistent signals. | - Prepare fresh reagents for each experiment.- Aliquot and store reagents at the recommended temperature, avoiding repeated freeze-thaw cycles.[7] |
| Pipetting Errors: Inaccurate or inconsistent liquid handling can introduce significant variability. | - Regularly calibrate and maintain multichannel pipettes and automated liquid handlers.- Use appropriate pipette tips and techniques to avoid bubbles and splashing. |
Issue 2: False Positives and False Negatives
| Potential Cause | Troubleshooting Steps |
| Compound Interference: Some compounds can interfere with the assay technology, leading to false positives or negatives. For example, fluorescent compounds can interfere with fluorescence-based assays. | - Run a counter-screen without the target receptor to identify compounds that directly interfere with the assay signal.- For fluorescence-based assays, measure the intrinsic fluorescence of the compounds at the assay wavelengths. |
| Cytotoxicity: In cell-based assays, cytotoxic compounds can lead to a decrease in signal that is not related to P2Y12 inhibition, resulting in false positives. | - Perform a cell viability assay in parallel with the primary screen to identify cytotoxic compounds. |
| Off-Target Effects: Compounds may act on other targets within the cell that indirectly affect the measured signal. | - Conduct secondary assays using different assay formats (e.g., a binding assay to confirm hits from a functional assay).- Test hits against a panel of related receptors to assess selectivity. |
| Ticagrelor-Specific Interference: Ticagrelor itself has been shown to cause false-negative results in certain functional platelet assays, such as those for heparin-induced thrombocytopenia (HIT).[8][9] This is due to its potent inhibition of the P2Y12 receptor, which is involved in platelet activation in these assays. | - Be aware of this potential for interference when developing secondary assays that rely on platelet activation.- Consider using washed platelets or purified receptor preparations for certain follow-up studies. |
Data Presentation
The following tables summarize typical quantitative data for various HTS assays used for P2Y12 antagonist screening.
Table 1: Assay Performance Metrics for P2Y12 HTS Assays
| Assay Type | Z'-factor | Signal-to-Noise (S/N) Ratio | % Coefficient of Variation (%CV) |
| Radioligand Binding ([³H]-2MeS-ADP) | 0.7 - 0.9 | >10 | <10% |
| cAMP HTRF Assay | 0.6 - 0.8 | >5 | <15% |
| Calcium Flux (Fluo-4) | 0.5 - 0.7 | >3 | <20% |
| Fluorescence Polarization | 0.6 - 0.8 | >4 | <15% |
Table 2: Potency of Ticagrelor and Control Compounds in P2Y12 HTS Assays
| Compound | Assay Type | IC50 / Ki (nM) |
| Ticagrelor | Radioligand Binding (Ki) | 1 - 5 |
| Ticagrelor | cAMP Assay (IC50) | 5 - 20 |
| Ticagrelor | Calcium Flux Assay (IC50) | 10 - 50 |
| 2-MeS-ADP (Agonist) | cAMP Assay (EC50) | 10 - 30 |
| Cangrelor | Radioligand Binding (Ki) | 0.5 - 2 |
Experimental Protocols
Protocol 1: High-Throughput Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human P2Y12 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Assay Procedure (384-well format):
-
Add 10 µL of assay buffer containing the test compound or vehicle (for total and non-specific binding) to each well.
-
Add 10 µL of [³H]-2MeS-ADP (final concentration ~ Kd) to all wells.
-
Add 20 µL of P2Y12 receptor membrane preparation to initiate the binding reaction. For non-specific binding wells, add a high concentration of a known P2Y12 antagonist.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvest the membranes onto a filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.
Protocol 2: High-Throughput cAMP Assay (HTRF)
-
Cell Preparation: Culture a stable cell line expressing the human P2Y12 receptor to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in stimulation buffer.
-
Reagents:
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 500 µM IBMX).
-
cAMP-d2 and anti-cAMP-cryptate HTRF reagents.
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of cell suspension into each well.
-
Add 5 µL of test compound or vehicle, followed by 5 µL of a P2Y12 agonist (e.g., 2-MeS-ADP at EC80 concentration).
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of cAMP-d2 working solution and 5 µL of anti-cAMP-cryptate working solution.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible microplate reader (emission at 665 nm and 620 nm).
-
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition and IC50 values for antagonist compounds.[10]
Mandatory Visualizations
Caption: P2Y12 receptor signaling pathway and the mechanism of action of Ticagrelor.
Caption: A typical workflow for a high-throughput screening campaign to identify P2Y12 antagonists.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methodologies for the determination of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nascola.com [nascola.com]
- 9. Ticagrelor causes false-negative functional tests for heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Ticagrelor Assays: Adhering to FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Ticagrelor (B1683153) and its active metabolite, AR-C124910XX, in biological matrices, with a focus on adherence to the U.S. Food and Drug Administration (FDA) guidelines. The selection of a robust and reliable bioanalytical method is critical for accurate pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence studies throughout the drug development process. This document presents a detailed overview of various analytical techniques, their validation parameters, and experimental protocols to aid researchers in choosing the most suitable method for their specific needs.
The FDA's guidance, particularly the M10 Bioanalytical Method Validation and Study Sample Analysis, provides a framework for the validation of bioanalytical assays.[1][2][3] This guidance outlines the essential parameters that must be evaluated to ensure the reliability, accuracy, and precision of a method. These parameters include selectivity, sensitivity, accuracy, precision, recovery, calibration curve performance, and stability of the analyte in the biological matrix.[1][4]
Comparison of Validated Bioanalytical Methods for Ticagrelor
The most commonly employed techniques for the bioanalysis of Ticagrelor are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection, and Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS. The choice of method often depends on the required sensitivity, selectivity, and the need for simultaneous quantification of its active metabolite.
Quantitative Performance Data
The following tables summarize the key validation parameters for various published methods for the determination of Ticagrelor and its active metabolite, AR-C124910XX.
Table 1: Comparison of LC-MS/MS and UPLC-MS/MS Methods for Ticagrelor and its Active Metabolite (AR-C124910XX)
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2[5] | UPLC-MS/MS Method |
| Linearity Range (ng/mL) | 2 - 5000 (Ticagrelor & Metabolite)[1] | 0.2 - 2500 (Ticagrelor & Metabolite) | 0.781 - 800 (Ticagrelor & Metabolite)[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 2 (Ticagrelor & Metabolite)[1] | 0.2 (Ticagrelor & Metabolite) | 0.781 (Ticagrelor & Metabolite)[2] |
| Intra-day Precision (%RSD) | < 13.4% (Ticagrelor), < 19.9% (Metabolite) at LLOQ[1] | ≤ 7.75% (Ticagrelor), ≤ 9.86% (Metabolite) | < 12.61% |
| Inter-day Precision (%RSD) | Not Reported | ≤ 5.67% (Ticagrelor), ≤ 5.76% (Metabolite) | < 12.61% |
| Intra-day Accuracy (%RE) | Within ±15% (except LLOQ <20%)[1] | -4.87 to 1.75% (Ticagrelor), -3.22 to 4.67% (Metabolite) | Within ±7.88% |
| Inter-day Accuracy (%RE) | Not Reported | -2.18 to 7.68% (Ticagrelor), -4.43 to 0.07% (Metabolite) | Within ±7.88% |
| Recovery (%) | 59.3 - 63.5% (Ticagrelor), 50.4 - 67.0% (Metabolite)[1] | Not Reported | Not Reported |
| Matrix Effect (%) | No significant matrix effect reported[1] | Well within acceptable limits | Not Reported |
Table 2: Performance Data for HPLC Methods for Ticagrelor
| Parameter | RP-HPLC Method 1[6][7] | RP-HPLC Method 2[8] |
| Linearity Range (µg/mL) | 20 - 100 | 0.020 - 2.00 |
| Retention Time (min) | 4.503 | 6.396 |
| Correlation Coefficient (r²) | 0.9992 | Not Reported |
| Intra-day Precision (%RSD) | < 2% | Not Reported |
| Inter-day Precision (%RSD) | < 2% | Not Reported |
| Accuracy (% Recovery) | Not Reported | Not Reported |
| Stability (%RSD) | Short-term: 0.12-0.08%, Long-term: 0.18-0.15%, Bench-top: 1.19-1.30% | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the analysis of Ticagrelor.
Protocol 1: LC-MS/MS Method for Ticagrelor and AR-C124910XX[1]
-
Sample Preparation: To 150 µL of plasma, add 320 µL of acetonitrile (B52724) containing the internal standard. Vortex for 30 seconds and then centrifuge. Transfer 350 µL of the supernatant and evaporate to dryness under nitrogen. Reconstitute the residue in 150 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: Not specified in the provided abstract.
-
Mobile Phase: Acetonitrile/water (85:15; v/v; 0.1% formic acid).
-
Flow Rate: Not specified.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Protocol 2: RP-HPLC Method for Ticagrelor[6][7]
-
Sample Preparation: Protein precipitation using diethyl ether.
-
Chromatographic Conditions:
-
Column: Phenomenex C18.
-
Mobile Phase: Acetonitrile and methanol (B129727) (60:40% v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Visualizing the Workflow and Method Selection
To further clarify the processes involved, the following diagrams illustrate a typical bioanalytical workflow and a decision-making flowchart for method selection.
References
- 1. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioanalytical method development and validation of ticagrelor by RP-HPLC - Amrita Vishwa Vidyapeetham [amrita.edu]
- 7. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR BY RP-HPLC | Semantic Scholar [semanticscholar.org]
- 8. rjptonline.org [rjptonline.org]
comparison of different internal standards for Ticagrelor quantification
The accurate quantification of ticagrelor (B1683153), a potent antiplatelet agent, is crucial in both clinical and research settings. The use of a suitable internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative overview of different internal standards used for ticagrelor quantification, supported by available experimental data and detailed methodologies.
Comparison of Performance Data
The selection of an internal standard is a critical step in method development for bioanalytical assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. The following tables summarize the performance characteristics of commonly used internal standards for ticagrelor quantification.
| Internal Standard | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Recovery (%) | Matrix Effect (%) |
| Ticagrelor-d7 (B602559) | 2 - 1500[1] | 2[1] | 1.0 - 4.9[1] | 1.8 - 8.7[1] | 97.0 - 105.9[1] | Not explicitly stated | Not explicitly stated |
| Tolbutamide (B1681337) | 0.2 - 2500[2] | 0.2[2] | ≤ 7.75[2] | ≤ 5.67[2] | -4.87 to 1.75[2] | Not explicitly stated | Not explicitly stated |
| Diazepam | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ticlopidine (B1205844) | Data not available | 0.4 (as LOQ)[3] | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Detailed quantitative validation data for diazepam and ticlopidine as internal standards for ticagrelor quantification is limited in the publicly available literature. While their use has been reported, a direct comparison of their performance metrics with ticagrelor-d7 and tolbutamide is not feasible based on the available information.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical methods. The following sections outline the experimental protocols for ticagrelor quantification using different internal standards.
Method 1: Ticagrelor Quantification using Ticagrelor-d7 as Internal Standard[1]
-
Sample Preparation: One-step liquid-liquid extraction with ethyl acetate (B1210297).
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Method 2: Ticagrelor Quantification using Tolbutamide as Internal Standard[2]
-
Sample Preparation: Protein precipitation with acetonitrile (B52724).[2]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Method 3: Ticagrelor Quantification using Diazepam as Internal Standard[4][5]
-
Sample Preparation: Liquid-liquid extraction.[4]
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Mode: Multiple Reaction Monitoring (MRM) with both positive and negative ionization.[4]
-
Method 4: Ticagrelor Quantification using Ticlopidine as Internal Standard[3]
-
Sample Preparation: Protein precipitation with acetonitrile.[3]
-
Chromatographic Separation:
-
Column: C18 column.[3]
-
Mobile Phase: Acetonitrile and 15 mM ammonium (B1175870) acetate (pH 8.0).[3]
-
-
Mass Spectrometric Detection:
-
Mode: The specific MS detection mode is not detailed but is part of an LC/MS method.[3]
-
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
References
- 1. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Simple LC–MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: i… [ouci.dntb.gov.ua]
- 5. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cross-Validation of LC-MS/MS Methods for Antiplatelet Drugs
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of antiplatelet drugs in biological matrices is paramount for pharmacokinetic and pharmacodynamic assessments, bioequivalence studies, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and selectivity. This guide provides a comparative overview of published LC-MS/MS methods for the analysis of common antiplatelet agents, focusing on key validation parameters to aid researchers in method selection and development.
Comparative Analysis of Validated LC-MS/MS Methods
The performance of various validated LC-MS/MS methods for the determination of clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153) in human plasma is summarized below. These tables facilitate a direct comparison of key bioanalytical parameters.
Clopidogrel and its Active Metabolite
Clopidogrel is a prodrug that is converted to an active thiol metabolite (CAM). The inherent instability of CAM necessitates derivatization for accurate quantification.
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] |
| Analyte | Clopidogrel Active Metabolite | Clopidogrel | Clopidogrel | Clopidogrel, 2-oxo-clopidogrel, CAM |
| Internal Standard | Clopidogrel D4 | Not Specified | Clopidogrel-d4 | Not Specified |
| Linearity Range | 1 - 150 ng/mL | 10 - 12000 pg/mL | 10 pg/mL - 10 ng/mL | 0.05-50.0 ng/mL (Clopidogrel), 0.5-100 ng/mL (CAMD) |
| LLOQ | 0.8 ng/mL | 5 pg/mL | 10 pg/mL | 0.05 ng/mL (Clopidogrel), 0.5 ng/mL (CAMD) |
| Intra-day Precision | < 17% | Not Specified | Meets FDA guidelines | Within operating criteria |
| Inter-day Precision | < 17% | Not Specified | Meets FDA guidelines | Within operating criteria |
| Accuracy | 1.7% to 7.5% | Not Specified | Meets FDA guidelines | Within operating criteria |
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Online-SPE | Methyl Tert-Butyl Ether Extraction |
Prasugrel Active Metabolite
Similar to clopidogrel, prasugrel's active metabolite contains a reactive thiol group requiring stabilization.
| Parameter | Method 1[5][6] | Method 2[7][8] |
| Analyte | Prasugrel Active Metabolite (R-138727) | Prasugrel Active Metabolite |
| Internal Standard | Trandolapril | Not Specified |
| Linearity Range | 1.0 - 500.12 ng/mL | 0.5 - 250 ng/mL |
| LLOQ | 1 ng/mL | Not Specified |
| Intra-day Precision | Not Specified | Not Specified |
| Inter-day Precision | Not Specified | 0.98% to 3.39% |
| Accuracy | Not Specified | -7.00% to 5.98% |
| Recovery | 90.1% to 104.1% | Not Specified |
| Sample Preparation | Liquid-Liquid Extraction (after derivatization) | Extraction (after derivatization) |
Ticagrelor
Ticagrelor is a direct-acting antiplatelet agent and does not require metabolic activation.
| Parameter | Method 1[9][10] | Method 2[11] |
| Analyte | Ticagrelor | Ticagrelor and AR-C124910XX (active metabolite) |
| Internal Standard | Ticagrelor-d7 | Not Specified |
| Linearity Range | 2 - 1500 ng/mL | 2 - 5000 µg/L |
| LLOQ | Not Specified | 2 µg/L |
| Intra-day Precision | 1.0% to 4.9% | Not Specified |
| Inter-day Precision | 1.8% to 8.7% | Not Specified |
| Accuracy | 97.0% to 105.9% | Not Specified |
| Sample Preparation | Liquid-Liquid Extraction | Not Specified |
Experimental Protocols: A Generalized Approach
The validation of a bioanalytical method is a critical process to ensure its reliability for its intended application.[12] Based on the reviewed literature, a typical experimental protocol for the validation of an LC-MS/MS method for antiplatelet drugs involves the following key experiments:
1. Selectivity and Specificity:
-
Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[3]
-
Protocol:
-
Analyze blank matrix samples from at least six different sources to investigate for interfering peaks at the retention time of the analyte and internal standard (IS).
-
Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the IS.
-
Analyze samples spiked with commonly co-administered drugs to check for potential interference.
-
2. Linearity and Range:
-
Objective: To establish the concentration range over which the method is accurate and precise.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six to eight non-zero concentrations should be used.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
3. Accuracy and Precision:
-
Objective: To determine the closeness of the measured values to the true values (accuracy) and the reproducibility of the measurements (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Intra-day (within-run) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (between-run) accuracy and precision: Analyze at least five replicates of each QC level on at least three different days.
-
The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
4. Recovery:
-
Objective: To evaluate the efficiency of the extraction procedure.
-
Protocol:
-
Compare the peak area of the analyte from an extracted sample with the peak area of the analyte from a post-extraction spiked sample at the same concentration.
-
Perform this at low, medium, and high QC concentrations.
-
5. Matrix Effect:
-
Objective: To assess the effect of matrix components on the ionization of the analyte and IS.
-
Protocol:
-
Compare the peak response of the analyte in a post-extraction spiked sample to the peak response of the analyte in a pure solution at the same concentration.
-
This should be evaluated using matrix from at least six different sources.
-
6. Stability:
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.
-
Post-Preparative Stability: Analyze extracted samples after storing them in the autosampler for a specified period.
-
Visualizing the Workflow and Validation Relationships
The following diagrams illustrate the typical workflow of an LC-MS/MS method validation and the interconnectedness of the validation parameters.
Caption: A typical workflow for LC-MS/MS bioanalytical method validation.
References
- 1. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphyonline.com [graphyonline.com]
- 3. Development and validation of an HPLC-MS/MS method to determine clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Determination of the active and inactive metabolites of prasugrel in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating Incurred Sample Reanalysis for Ticagrelor Pharmacokinetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methodologies for the pharmacokinetic (PK) analysis of Ticagrelor (B1683153) and its active metabolite, AR-C124910XX, with a special focus on the critical process of Incurred Sample Reanalysis (ISR). Ensuring the reproducibility of bioanalytical data is paramount in clinical and nonclinical studies, and this document offers the necessary details, including experimental protocols and data, to support robust and reliable PK assessments.
Comparative Overview of Bioanalytical Methods
The quantification of Ticagrelor and its active metabolite, AR-C124910XX, in biological matrices is predominantly achieved through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which are crucial for accurately determining drug concentrations in complex matrices like human plasma. While various LC-MS/MS methods have been developed and validated, they often differ in sample preparation techniques, chromatographic conditions, and achievable sensitivity. The choice of method can have implications for throughput, cost, and the ultimate success of incurred sample reanalysis.
Below is a comparative summary of different validated LC-MS/MS methods. The data presented is synthesized from multiple published studies to facilitate a clear comparison.
| Parameter | Method 1 (Protein Precipitation) | Method 2 (Protein Precipitation) | Method 3 (Liquid-Liquid Extraction) |
| Analyte(s) | Ticagrelor & AR-C124910XX | Ticagrelor & AR-C124910XX | Ticagrelor & AR-C124910XX |
| Internal Standard (IS) | Tolbutamide[1] | Not Specified | D4-Ticagrelor |
| Sample Volume | 50 µL human plasma[1] | 20 µL human plasma[2] | 200 µL human plasma |
| Sample Preparation | Protein precipitation with acetonitrile[1][3] | Protein precipitation with acetonitrile[2] | Liquid-liquid extraction |
| LC Column | Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm)[1] | Dikma C18 | Not Specified |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid[1] | Gradient of acetonitrile and 5 mM ammonium (B1175870) acetate[3] | Not Specified |
| Run Time | 8 minutes[1] | 3.4 minutes[2] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL for both analytes[1] | 0.781 ng/mL for both analytes[2] | 0.5 ng/mL for both analytes |
| Linear Range | 0.2–2,500 ng/mL for both analytes[1] | 0.781–800 ng/mL for both analytes[2][3] | Not Specified |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[1][4] | Negative Electrospray Ionization (ESI-)[3] | Not Specified |
| ISR Performed? | Yes, and passed within acceptable limits[1] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible bioanalytical results. Below are detailed methodologies for the key experiments cited in the comparison table.
Method 1: Protein Precipitation with LC-MS/MS
This method is characterized by its simplicity and high-throughput capabilities.
1. Sample Preparation:
-
To a 50 µL aliquot of human plasma, add 150 µL of acetonitrile containing the internal standard (e.g., 5 ng/mL Tolbutamide).
-
Vortex the mixture for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm).
-
Mobile Phase: A gradient elution using Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
Incurred Sample Reanalysis (ISR) Protocol
ISR is a critical step to demonstrate the reproducibility of a bioanalytical method with actual study samples. The following protocol is based on regulatory guidelines from the FDA and EMA.[5][6][7]
1. Sample Selection:
-
Select up to 10% of the total number of study samples for reanalysis.[5]
-
Choose samples around the maximum concentration (Cmax) and in the terminal elimination phase of the pharmacokinetic profile.[5]
2. Reanalysis Procedure:
-
The reanalysis should be performed in a separate analytical run on a different day from the original analysis.[6]
-
Use the same validated bioanalytical method as the original analysis.
3. Acceptance Criteria:
-
For small molecules like Ticagrelor, at least two-thirds (67%) of the reanalyzed samples must have results within ±20% of the original result.[5][6][7]
-
The percentage difference is calculated as: [(Reanalyzed Value - Original Value) / Mean(Reanalyzed Value, Original Value)] * 100%.[6]
4. Investigation of ISR Failure:
-
If the acceptance criteria are not met, an investigation should be initiated to identify the cause of the discrepancy.[5] Potential causes can include sample non-homogeneity, instability of the analyte in the incurred sample, or issues with the bioanalytical method itself.
Visualizing Workflows and Relationships
To better illustrate the processes involved in Ticagrelor pharmacokinetic studies and incurred sample reanalysis, the following diagrams have been generated using Graphviz.
Conclusion
The reliability of pharmacokinetic data for Ticagrelor is underpinned by robust bioanalytical methodology and the successful execution of incurred sample reanalysis. While LC-MS/MS is the gold standard for quantification, the choice of sample preparation and specific chromatographic conditions can vary. The protein precipitation method offers a balance of simplicity, speed, and adequate sensitivity for most PK studies. Regardless of the method chosen, adherence to regulatory guidelines for ISR is mandatory to ensure the reproducibility and integrity of the data generated in support of drug development and regulatory submissions. This guide provides a framework for comparing available methods and implementing a compliant ISR strategy for Ticagrelor pharmacokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. e-b-f.eu [e-b-f.eu]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Inter-Laboratory Comparison of Ticagrelor Measurement: A Guide for Researchers
This guide provides a comprehensive comparison of analytical methods for the quantification of Ticagrelor (B1683153) and its active metabolite (AR-C124910XX) in biological matrices, primarily human plasma. It is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and clinical studies of Ticagrelor. The guide summarizes key performance data from various published methods and provides detailed experimental protocols.
Mechanism of Action of Ticagrelor
Ticagrelor is an oral antiplatelet agent that belongs to the class of P2Y12 receptor antagonists.[1] It is used to prevent thrombotic events, such as heart attack and stroke, in patients with acute coronary syndrome (ACS).[2][3] Unlike thienopyridines like clopidogrel, Ticagrelor is a direct-acting drug that does not require metabolic activation to exert its effect.[1]
Ticagrelor and its active metabolite, AR-C124910XX, reversibly bind to the P2Y12 receptor on platelets.[4][5] This binding is non-competitive and allosteric, meaning it occurs at a site different from the adenosine (B11128) diphosphate (B83284) (ADP) binding site.[4] This interaction prevents ADP from activating the P2Y12 receptor, thereby inhibiting the downstream signaling pathway that leads to platelet activation and aggregation.[1][4] Specifically, the inhibition of the P2Y12 receptor, which is coupled with G-proteins, prevents the inhibition of adenylyl cyclase and the activation of phosphoinositide 3-kinase (PI3K).[2][6] This ultimately blocks the activation of the glycoprotein (B1211001) IIb/IIIa receptor complex, which is the final common pathway for platelet aggregation.[1][4]
Analytical Methods for Ticagrelor Quantification
The most common methods for the quantitative determination of Ticagrelor and its active metabolite in plasma are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[5][7] LC-MS/MS methods are generally preferred for their high sensitivity and selectivity, making them suitable for pharmacokinetic studies where low concentrations need to be measured.[8]
The following tables summarize the performance characteristics of various published analytical methods for Ticagrelor measurement.
Table 1: Comparison of LC-MS/MS Methods for Ticagrelor Quantification in Human Plasma
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Recovery (%) | Reference |
| 0.2 - 2,500 | 0.2 | Intra-day & Inter-day: ≤14.6% | - | - | [8] |
| 2 - 1,500 | 2 | Intra-day: 1.0-4.9%Inter-day: 1.8-8.7% | Intra-day: 97.0-105.9%Inter-day: 97.5-102.9% | - | [9][10] |
| 1.25 - 2,000 | 1.25 | Within-run & Between-run: 0.61-9.91% | Within-run & Between-run: 0.05-10.56% | - | [11] |
| 5 - 5,000 | 5 | - | - | - | [9] |
| 0.5 - 2,000 | 0.5 | Intra- & Inter-assay: ≤14.6% | - | Matrix Effect: 98.3-110.7% | [7] |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.
Table 2: Comparison of HPLC Methods for Ticagrelor Quantification
| Linearity Range (µg/mL) | LOQ (µg/mL) | Precision (%RSD) | Accuracy (% Recovery) | Matrix | Reference |
| 20 - 100 | - | Intra-day & Inter-day: <2% | - | Human Plasma | [12] |
| 12 - 28 | 15.16 | - | 100.4 - 100.7% | API & Tablets | |
| 22.5 - 135 | 0.15 | - | 99.3 - 101.9% | Bulk Drug | [13] |
| 20 - 80 | 0.20 | Intra-day: 0.49%Inter-day: 0.54% | 99.6 - 100.3% | Bulk Drug | [13] |
LOQ: Limit of Quantification; %RSD: Percent Relative Standard Deviation; API: Active Pharmaceutical Ingredient.
Experimental Protocols & Workflow
Detailed methodologies are crucial for the replication and validation of analytical methods across different laboratories.
This protocol is a composite based on several high-sensitivity methods.[8][10][11]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., 50 µL of Ticagrelor-d7 or Tolbutamide solution).[8][10]
-
Add 200 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Ticagrelor.[8]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This protocol is based on a validated bioanalytical HPLC method.[12][15]
-
Sample Preparation (Protein Precipitation):
-
To 1 mL of plasma, add the internal standard and 3 mL of diethyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Separate the organic layer and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
Chromatography Conditions:
Functional Assays for Measuring Ticagrelor's Effect
While analytical methods measure the concentration of Ticagrelor, functional assays assess its biological effect on platelet function. There is no standardized laboratory test for routine monitoring of Ticagrelor's therapeutic level, but several platelet function tests (PFTs) can indirectly evaluate its antiplatelet effects.[16] These tests are valuable in clinical research and may be considered in specific clinical situations, such as suspected treatment failure or before urgent surgery.[16][17]
Table 3: Comparison of Common Platelet Function Tests
| Test Name | Principle | Measurement | Key Features | Reference |
| VerifyNow P2Y12 Assay | Light transmission aggregometry | P2Y12 Reaction Units (PRU) | Rapid, point-of-care test; widely used in clinical trials.[16] | [16][18] |
| VASP Phosphorylation Assay | Flow cytometry | Platelet Reactivity Index (PRI) | Measures P2Y12 receptor activity specifically; more specialized.[16] | [16][18] |
| Multiplate® Analyzer | Multiple electrode aggregometry | Aggregation Units (AU) | Measures ADP-induced platelet aggregation.[19] | [17][18] |
Studies have shown strong negative correlations between Ticagrelor plasma concentrations and the results from all three of these major platelet function tests, indicating that they effectively reflect the in-vivo antiplatelet activity of the drug.[19]
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Ticagrelor? [synapse.patsnap.com]
- 5. ijpsr.com [ijpsr.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioanalytical method development and validation of ticagrelor by RP-HPLC - Amrita Vishwa Vidyapeetham [amrita.edu]
- 13. rroij.com [rroij.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. droracle.ai [droracle.ai]
- 17. Assessment of platelet function after discontinuation of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
Validating Ticagrelor Assays: A Comparative Guide to Selectivity and Specificity
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comparative overview of validating selectivity and specificity for Ticagrelor (B1683153) assays, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Ticagrelor, an antiplatelet agent, and its active metabolite, AR-C124910XX, require accurate quantification in biological matrices for pharmacokinetic and clinical studies.[1][2] Selectivity and specificity are critical validation parameters that demonstrate an assay's ability to measure only the intended analyte, without interference from other components in the sample.[3][4]
Comparison of Analytical Methods
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a predominant method for Ticagrelor bioanalysis due to its high sensitivity and selectivity.[1][5][6] HPLC with UV detection is also utilized, particularly for pharmaceutical dosage forms.[7][8] The validation of these methods typically adheres to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][9][10]
| Parameter | HPLC-UV | LC-MS/MS | ICH Q2(R1) Guideline/Acceptance Criteria |
| Selectivity/Specificity | Demonstrated by baseline resolution from potential interferences. Peak purity analysis using a photodiode array (PDA) detector is often employed.[3][11] | High selectivity is achieved through specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[1][6] | The method must unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants, matrix components). No significant interference should be observed at the retention time of the analyte.[9][11] |
| Common Interferences | Endogenous matrix components, co-administered drugs, and metabolites with similar chromophores. | Isobaric compounds (compounds with the same mass), metabolites, and endogenous matrix components that can cause ion suppression or enhancement.[1][12] | The analytical method should be able to differentiate the analyte(s) of interest from endogenous components in the matrix or other components in the sample.[4] |
| Typical Performance | Good selectivity for pharmaceutical formulations. May require extensive sample cleanup for complex matrices like plasma to avoid co-eluting interferences.[7][8] | Excellent selectivity and specificity for complex biological matrices like plasma. Minimal sample preparation is often required.[1][5][13] | For chromatographic methods, specificity can be demonstrated by the resolution of the two components that elute closest to each other.[4][9] |
Experimental Protocols for Selectivity and Specificity Validation
The following protocols are commonly employed to validate the selectivity and specificity of Ticagrelor assays.
Selectivity Protocol (for Bioanalytical Methods)
-
Blank Matrix Analysis:
-
Analyze a minimum of six to ten different batches of the blank biological matrix (e.g., human plasma).[12][13][14]
-
These batches should be obtained from individual donors to cover potential variability.
-
The chromatograms of the blank samples are visually inspected for any interfering peaks at the retention time of Ticagrelor and its active metabolite, AR-C124910XX.[13]
-
Acceptance criteria typically require that the response of any interfering peak in the blank samples should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.
-
-
Interference from Metabolites and Co-administered Drugs:
-
Prepare samples by spiking the blank matrix with the major active metabolite, AR-C124910XX, to assess for any cross-interference with the quantification of Ticagrelor.
-
Similarly, spike the blank matrix with commonly co-administered drugs to ensure they do not interfere with the analysis of Ticagrelor.
-
The chromatograms are evaluated for any interfering peaks at the retention time of the analyte.
-
Specificity Protocol (as per ICH Q2(R1))
-
Spiking Studies:
-
Forced Degradation Studies:
-
Subject the Ticagrelor sample to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[7]
-
Analyze the stressed samples to demonstrate that the analytical method can separate the intact drug from its degradation products.
-
Peak purity analysis using a PDA detector can be used to confirm that the Ticagrelor peak is spectrally pure and not co-eluting with any degradants.[3]
-
Visualizing the Validation Workflow
The following diagrams illustrate the key concepts and workflows in validating the selectivity and specificity of a Ticagrelor assay.
Caption: Bioanalytical Selectivity Workflow.
Caption: Specificity in Chromatography.
By rigorously following these validation protocols, researchers can ensure the generation of reliable and accurate data in the analysis of Ticagrelor, contributing to the successful development and clinical application of this important therapeutic agent.
References
- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BiochemSphere [biochemicalsci.com]
- 4. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. rjptonline.org [rjptonline.org]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Establishing the Lower Limit of Quantification (LLOQ) for Ticagrelor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various bioanalytical methods for establishing the Lower Limit of Quantification (LLOQ) of Ticagrelor (B1683153) and its active metabolite, AR-C124910XX, in human plasma. The determination of a sensitive and reliable LLOQ is critical for pharmacokinetic and bioavailability studies, particularly when assessing low-dose regimens. This document summarizes key performance data from published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, details experimental protocols, and offers a standardized workflow for LLOQ establishment.
Comparative Performance of Analytical Methods
The LLOQ for Ticagrelor quantification varies across different methodologies, primarily influenced by the sample preparation technique and the sensitivity of the mass spectrometer. The following table summarizes the LLOQ and key parameters from several validated LC-MS/MS methods.
| Method | LLOQ (ng/mL) | Plasma Volume (µL) | Sample Preparation | Calibration Curve Range (ng/mL) | Reference |
| Chae et al. (2019) | 0.2 | 50 | Protein Precipitation | 0.2 - 2500 | [1][2][3] |
| Xu et al. (2019) | 0.781 | 20 | Protein Precipitation | 0.781 - 800 | [1][3][4] |
| Ortega et al. (2021) | 2 (equivalent to 2 µg/L) | 150 | Protein Precipitation | 2 - 5000 (µg/L) | [5][6] |
| Zhong et al. | 0.5 | Not Specified | Not Specified | Not Specified | [6] |
| Danielak et al. | 1.25 | Not Specified | Not Specified | Not Specified | [6] |
| Unnamed Study | 100 | 100 | Protein Precipitation | 100 - 5000 | [7] |
| Unnamed Study | 0.5 | 200 | Liquid-Liquid Extraction | 0.5 - 2000 | [8] |
Key Observations:
-
LC-MS/MS methods demonstrate superior sensitivity, with LLOQ values reaching as low as 0.2 ng/mL.[1][2][3]
-
Simple protein precipitation is a common and effective sample preparation technique that can yield highly sensitive LLOQs when coupled with modern LC-MS/MS instrumentation.[1][2][3][4]
-
Methods requiring smaller plasma volumes (20-50 µL) are advantageous for high-throughput bioanalysis and in studies where sample volume is limited.[1][2][3][4]
-
The calibration curve range should be sufficiently wide to cover expected plasma concentrations in clinical studies.[1][2][3]
Detailed Experimental Protocols
Below are detailed methodologies for two representative LC-MS/MS methods with different LLOQ values, providing a comprehensive overview of the experimental procedures.
Protocol 1: High-Sensitivity Method (LLOQ: 0.2 ng/mL)
This protocol is based on the method described by Chae et al. (2019) for the simultaneous quantification of Ticagrelor and its active metabolite AR-C124910XX.[1][2][3]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add an internal standard (e.g., Tolbutamide).[1][2]
-
Precipitate proteins by adding 150 µL of acetonitrile (B52724).[1][2]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[1][2]
-
Flow Rate: Not specified.
3. Mass Spectrometry (Tandem MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1][2]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. LLOQ Establishment:
-
The LLOQ is defined as the lowest concentration on the calibration curve where the signal-to-noise ratio is >10, with accuracy within ±20% and precision (CV) ≤20%.[1]
Protocol 2: Standard Sensitivity Method (LLOQ: 2 µg/L)
This protocol is based on the method by Ortega et al. (2021). Note that the units are in µg/L, where 2 µg/L is equivalent to 2 ng/mL.[5][6]
1. Sample Preparation (Protein Precipitation):
-
To 150 µL of plasma, add 320 µL of acetonitrile containing the internal standard.[5]
-
Vortex the mixture for 30 seconds, then centrifuge at 10,000 rpm.[5]
-
Transfer 350 µL of the supernatant to a new tube and evaporate to dryness under a nitrogen stream.[5]
-
Reconstitute the residue in 150 µL of acetonitrile/water (85:15; v/v; 0.1% formic acid).[5]
-
Inject 5 µL into the LC-MS/MS system.[5]
2. Liquid Chromatography:
-
Run Time: 2.5 minutes.[6]
-
Other parameters such as column and mobile phase were not detailed in the provided snippets.
3. Mass Spectrometry (Tandem MS):
-
Ionization and detection parameters were not detailed in the provided snippets but would typically involve ESI with MRM.
4. LLOQ Establishment:
-
The LLOQ was validated with an intra-assay precision (RSD) of less than 20% for 2 µg/L of Ticagrelor and its metabolite.[5] The accuracy at the LLOQ should also be within ±20% of the nominal value.[6][9]
Workflow for LLOQ Determination
The following diagram illustrates a typical workflow for establishing the LLOQ of Ticagrelor in a bioanalytical method validation, adhering to regulatory guidelines from agencies like the FDA and EMA.[9][10]
Caption: Workflow for LLOQ determination of Ticagrelor.
This guide provides a foundational understanding of the methodologies available for establishing a robust and sensitive LLOQ for Ticagrelor. The choice of method will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation. For regulatory submissions, all methods must be fully validated according to the latest guidelines from relevant authorities.[9][10][11]
References
- 1. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and in vivo/in vitro characterization of Ticagrelor PLGA sustained-release microspheres for injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
A Comparative Guide to Bioanalytical Method Validation Following ICH M10 Guidelines
This guide provides a comparative overview of the key validation parameters for bioanalytical methods as stipulated by the International Council for Harmonisation (ICH) M10 guideline.[1][2] It is intended for researchers, scientists, and drug development professionals to understand the requirements for validating methods used to measure drug concentrations in biological matrices.[1][2] The objective of bioanalytical method validation is to demonstrate that a method is suitable for its intended purpose.[1][2]
This document compares two hypothetical bioanalytical methods, Method A (a chromatographic assay) and Method B (a ligand-binding assay - LBA), to illustrate the application of the ICH M10 principles and acceptance criteria.
Experimental Workflow for Bioanalytical Method Validation
The following diagram outlines the typical workflow for validating a bioanalytical method according to ICH M10 guidelines, from method development to the analysis of study samples.
References
Safety Operating Guide
Proper Disposal of Deshydroxyethoxy Ticagrelor-d7: A Safety and Operational Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Deshydroxyethoxy Ticagrelor-d7, a deuterated metabolite of Ticagrelor.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] It is a deuterated analog of Deshydroxyethoxy Ticagrelor. The key identifiers for this compound are presented in the table below.
| Identifier | Value |
| Chemical Name | (1S,2R,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl) amino)-5-((propyl-d7)thio)-3H-[1][2][3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentane-1,2,3-triol[1] |
| Molecular Formula | C₂₁H₁₇D₇F₂N₆O₃S[1] |
| Molecular Weight | 485.56 g/mol [1] |
| Unlabeled CAS Number | 220347-05-7[2][4] |
Hazard Identification and Safety Precautions
The Safety Data Sheet (SDS) for the unlabeled parent compound, Deshydroxyethoxy Ticagrelor, indicates several hazards that should be considered when handling the deuterated form as well.[3]
Summary of Hazards:
| Hazard Category | Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[3] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3] |
Personal Protective Equipment (PPE):
To mitigate these risks, the following personal protective equipment should be worn:
-
Gloves: Chemically resistant gloves are required to prevent skin contact.[3]
-
Eye Protection: Safety glasses or goggles are necessary to protect against eye irritation.[3]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.[3]
-
Respiratory Protection: If working in a poorly ventilated area or with fine powders, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[3]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
